Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLMDWEOQDVAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620612 | |
| Record name | tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934536-09-1 | |
| Record name | tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic data for Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
An In-Depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Introduction: The Structural Imperative in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is not merely a procedural step but the very foundation of scientific integrity and progress. Small molecules, particularly heterocyclic scaffolds like piperidine, form the bedrock of many therapeutic agents. Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate represents a key building block, a versatile intermediate whose structural features—a fluorinated stereocenter, a bulky N-Boc protecting group, and a benzylamino substituent—present both unique synthetic opportunities and distinct analytical challenges. The strategic incorporation of fluorine, for instance, is a well-established method in medicinal chemistry to modulate metabolic stability, binding affinity, and bioavailability.
This guide provides a comprehensive overview of the core spectroscopic techniques required to unambiguously confirm the identity and purity of this specific molecule. As a Senior Application Scientist, my objective is not just to present data but to illuminate the logic behind the spectral patterns and the causality driving our experimental choices. The methodologies described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can apply these principles with confidence in their own laboratories.
Note: The spectral data presented in this guide are representative examples synthesized from established chemical shift libraries, fragmentation patterns of analogous structures, and extensive field experience. They are intended to serve as an authoritative reference for what to expect during the analysis of this compound and its close derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For a molecule with the complexity of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides a detailed picture of the hydrogen environments within the molecule. The presence of the fluorine atom introduces characteristic splitting patterns (H-F couplings) that are crucial for assignment.
Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.35 - 7.25 | m | 5H | - | Ar-H (Phenyl) |
| 4.65 | ddd | 1H | J = 48.0 (H-F), 9.5, 4.0 | H -3 |
| 3.82 | s | 2H | - | -CH₂-Ph |
| 4.20 - 3.90 | m | 2H | - | H -2eq, H -6eq |
| 3.10 - 2.90 | m | 3H | - | H -4, H -2ax, H -6ax |
| 2.10 | m | 1H | - | H -5eq |
| 1.85 | br s | 1H | - | NH |
| 1.70 | m | 1H | - | H -5ax |
| 1.47 | s | 9H | - | -C(CH ₃)₃ (Boc) |
Causality Behind the Assignments:
-
Aromatic Protons (7.35 - 7.25 ppm): The signals for the five protons of the benzyl group appear in their typical downfield region due to the deshielding effect of the aromatic ring current.[1]
-
Fluorinated Piperidine Proton (H-3, 4.65 ppm): This proton is the most downfield of the piperidine ring protons due to the combined deshielding effects of the adjacent electronegative fluorine and nitrogen atoms. Its multiplicity is a doublet of doublet of doublets (ddd) due to coupling with the fluorine atom (a large geminal ²J_HF of ~48 Hz), and the vicinal protons on C-2 and C-4. The magnitude of the H-F coupling is a definitive indicator of its proximity to the fluorine atom.[2]
-
Benzylic Protons (-CH₂-Ph, 3.82 ppm): These two protons are adjacent to the aromatic ring and the nitrogen atom, placing their signal around 3.8 ppm.[3] In a chiral environment, these protons can become diastereotopic and appear as two separate signals, often as a pair of doublets (an AB quartet), but a simple singlet is also possible depending on the conformational dynamics.[4]
-
Piperidine Ring Protons (4.20 - 1.70 ppm): The remaining piperidine protons exhibit complex multiplets due to axial and equatorial dispositions and coupling to each other and to the fluorine atom. The protons on carbons adjacent to the nitrogen of the Boc-carbamate (H-2, H-6) are typically found further downfield (4.20 - 2.90 ppm).[5]
-
Boc Group Protons (1.47 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet, a characteristic signature of the Boc protecting group.[6]
-
Amine Proton (NH, 1.85 ppm): The chemical shift of the N-H proton can vary and the signal is often broad due to quadrupole broadening and potential hydrogen exchange.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[7]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition:
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a standard single-pulse experiment.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Ensure a sufficient relaxation delay (e.g., 1-2 seconds) between pulses.[8]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Analyze and report the chemical shifts, multiplicities, coupling constants, and integrations.
-
Caption: Workflow for ¹H NMR spectroscopic analysis.
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. The spectrum is typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet. The carbon attached to fluorine, however, will appear as a doublet due to ¹J_CF coupling.
Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J_CF, Hz) | Assignment |
| 154.7 | - | C =O (Boc) |
| 139.5 | - | Ar-C (Quaternary) |
| 128.6 | - | Ar-C H |
| 128.3 | - | Ar-C H |
| 127.2 | - | Ar-C H |
| 89.5 | d, J = 185.0 | C -3 |
| 79.8 | - | -C (CH₃)₃ (Boc) |
| 55.2 | d, J = 22.0 | C -4 |
| 51.5 | - | -CH₂ -Ph |
| 45.1 | d, J = 18.0 | C -2 |
| 42.8 | - | C -6 |
| 29.5 | - | C -5 |
| 28.4 | - | -C(C H₃)₃ (Boc) |
Causality Behind the Assignments:
-
Carbonyl Carbon (154.7 ppm): The carbamate carbonyl of the Boc group is characteristically found in this downfield region.[6]
-
Aromatic Carbons (139.5 - 127.2 ppm): The six carbons of the phenyl ring appear in the typical aromatic region.[9]
-
Fluorinated Carbon (C-3, 89.5 ppm): The carbon directly bonded to fluorine shows a large downfield shift and, most importantly, a large one-bond coupling constant (¹J_CF) of approximately 185 Hz. This large doublet is the most definitive signal for identifying the position of fluorination.[10]
-
Boc Group Carbons (79.8, 28.4 ppm): The quaternary carbon and the three equivalent methyl carbons of the Boc group are readily identified by their characteristic shifts.[11]
-
Piperidine Ring Carbons (55.2, 45.1, 42.8, 29.5 ppm): The remaining piperidine carbons show signals in the aliphatic region. Note the smaller two-bond (²J_CF) and three-bond (³J_CF) couplings observed for C-4 and C-2, which appear as doublets with smaller J values. This further confirms the fluorine's position at C-3.
-
Benzylic Carbon (51.5 ppm): The -CH₂- carbon of the benzyl group is found in the expected range for a carbon attached to a nitrogen and a phenyl group.[12]
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Use the same locked and shimmed sample.
-
Tune the probe for ¹³C frequency.
-
-
Acquisition:
-
Select a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Set a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (d1) of 2 seconds to allow for full relaxation of all carbons, including quaternary ones.[13]
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum.
-
Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).
-
Analyze and report the chemical shifts.
-
Caption: Workflow for ¹³C NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) technique is particularly useful as it requires minimal sample preparation.[14]
Table 3: Representative IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3350 | Medium, sharp | N-H | Stretch |
| 3060, 3030 | Medium | C-H (Aromatic) | Stretch |
| 2975, 2870 | Strong | C-H (Aliphatic) | Stretch |
| 1690 | Strong, sharp | C=O (Carbamate) | Stretch |
| 1495, 1455 | Medium | C=C (Aromatic) | Ring Stretch |
| 1420 | Strong | C-N | Stretch |
| 1165 | Strong | C-O | Stretch |
| 1090 | Strong | C-F | Stretch |
Causality Behind the Assignments:
-
N-H Stretch (~3350 cm⁻¹): The presence of a secondary amine is indicated by a single, sharp absorption in this region.
-
C-H Stretches (3060-2870 cm⁻¹): Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while the strong absorptions below 3000 cm⁻¹ are due to the numerous aliphatic C-H bonds in the piperidine and Boc groups.
-
C=O Stretch (~1690 cm⁻¹): A very strong and sharp absorption around 1690 cm⁻¹ is the most prominent feature and is unequivocally assigned to the carbonyl group of the Boc-carbamate.[15] Its position is a reliable indicator of this specific functional group.
-
C-F Stretch (~1090 cm⁻¹): The carbon-fluorine bond vibration typically gives a strong absorption in the fingerprint region, confirming the presence of fluorine.
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[16] Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
-
Cleanup: Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.
Caption: Workflow for ATR-IR spectroscopic analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation, offers additional structural clues. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.[17]
Table 4: Representative ESI-MS Data
| m/z (Mass-to-Charge Ratio) | Ion | Interpretation |
| 323.20 | [M+H]⁺ | Protonated Molecular Ion (C₁₇H₂₆FN₂O₂ + H⁺) |
| 267.15 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) |
| 223.16 | [M - Boc + H]⁺ | Loss of the Boc group (100 Da) |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |
Causality Behind the Assignments:
-
Protonated Molecular Ion ([M+H]⁺, m/z 323.20): The molecular formula is C₁₇H₂₅FN₂O₂ with a monoisotopic mass of 322.19 Da. In positive ion ESI, the molecule is readily protonated, giving a strong signal at m/z 323.20. This peak is essential for confirming the molecular weight.
-
Characteristic Fragmentation: The tert-butoxycarbonyl (Boc) group is notoriously labile in the mass spectrometer.[18] Its fragmentation provides powerful evidence for its presence. The two most common fragmentation pathways are:
-
Loss of isobutylene (56 Da): This leads to a fragment at m/z 267.15.[19]
-
Loss of the entire Boc group (100 Da): This results from the cleavage of the N-C bond, yielding a fragment at m/z 223.16. The observation of this neutral loss of 100 Da is a highly reliable indicator of a Boc-protected amine.
-
-
tert-Butyl Cation (m/z 57.07): The observation of a peak at m/z 57 corresponding to the stable tert-butyl cation is also a very common feature in the mass spectra of Boc-protected compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings:
-
Set the instrument to positive ion detection mode.
-
Optimize source parameters such as capillary voltage (~3-4 kV), source temperature, and nebulizing gas flow to achieve a stable spray and maximum ion signal.[20]
-
-
Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the [M+H]⁺ peak and characteristic fragment ions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. How To [chem.rochester.edu]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. youtube.com [youtube.com]
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- 12. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. agilent.com [agilent.com]
- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. acdlabs.com [acdlabs.com]
- 20. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
Strategic Biological Screening of Fluorinated Piperidine Scaffolds
Executive Summary
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over 70 FDA-approved therapeutics.[1] However, its high basicity (
This guide details the biological screening cascade for fluorinated piperidine scaffolds. Unlike standard screening, evaluating these scaffolds requires a focus on
Part 1: Structural Rationale & Physicochemical Profiling
Before initiating biological assays, the physicochemical impact of fluorine substitution must be quantified. The position of the fluorine atom (3-F, 4-F, or 3,3-difluoro) dictates the screening strategy.
Basicity Modulation ( )
The inductive effect (
-
Impact: A 3-fluoropiperidine typically exhibits a
1–2 units lower than the parent piperidine. This increases the fraction of non-ionized drug at physiological pH (7.4), enhancing passive diffusion through lipid bilayers. -
Screening Metric: Measure
early using potentiometric titration (e.g., Sirius T3).
Conformational Control (The Gauche Effect)
Fluorine introduces stereoelectronic biases. In 3-fluoropiperidines, the C–F bond often adopts a gauche orientation relative to the vicinal C–N bond to minimize
-
Relevance: This locks the scaffold into specific conformations, potentially enhancing binding affinity if the vector matches the receptor pocket, or killing it if it doesn't.
hERG Liability Reduction
The hERG potassium channel possesses a hydrophobic pore with aromatic residues (Tyr652, Phe656) that stabilize high-energy cations (like protonated piperidines) via cation-
-
Mechanism: Fluorination lowers the
, reducing the concentration of the cationic species at physiological pH. Furthermore, the electron-withdrawing fluorine reduces the cation- binding energy.
Visualization: The Fluorine Impact Logic
The following diagram illustrates the causal relationship between fluorination and improved developability.
Caption: Causal flow showing how fluorine substitution modulates physicochemical properties to enhance safety and bioavailability.
Part 2: Screening Tier 1 - Safety & Liability (The Filter)
For piperidine scaffolds, safety screening must happen parallel to potency screening, not after.
Assay 1: hERG Inhibition (Automated Patch Clamp)
Rationale: Piperidines are notorious hERG blockers. Early exclusion of potent blockers is mandatory. Methodology:
-
System: QPatch or Patchliner (Automated Whole-Cell Patch Clamp).
-
Cell Line: CHO or HEK293 stably expressing hERG (
). -
Protocol:
-
Voltage Protocol: Hold at -80 mV, depolarize to +20 mV (2s) to activate, repolarize to -50 mV (2s) to measure tail current.
-
Concentration: Single point at 10
M for triage; 5-point IC for leads. -
Acceptance Criteria: IC
> 10 M is preferred for early leads.
-
Assay 2: Cytotoxicity Profiling
Rationale: Fluorinated compounds can sometimes undergo defluorination or form toxic metabolites. Methodology: CellTiter-Glo (ATP quantification) in HepG2 (liver) and HEK293 (kidney) lines.
Part 3: Screening Tier 2 - Metabolic Stability (The Survivor)
Piperidines are prone to oxidative metabolism, particularly
Detailed Protocol: Microsomal Stability Assay
This protocol validates whether the fluorine substitution effectively blocks CYP450-mediated oxidation.
Materials:
-
Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Test Compound: 1
M final concentration (from 10 mM DMSO stock). -
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add test compound (1
M). Pre-incubate at 37°C for 5 minutes. -
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Sampling: At
minutes, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L of ice-cold Quench Solution. Vortex for 10 minutes. -
Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope is used to calculate intrinsic clearance ( ):
Visualization: Metabolic Stability Workflow
Caption: Step-by-step workflow for determining intrinsic clearance (CLint) in liver microsomes.
Part 4: Data Interpretation & Case Study
When analyzing fluorinated piperidines, compare the data directly to the non-fluorinated analog.
Comparative Data Table (Hypothetical)
| Property | Unsubstituted Piperidine | 3-Fluoro-Piperidine | 4,4-Difluoro-Piperidine | Interpretation |
| 10.8 | 9.4 | 8.6 | F reduces basicity; 4,4-difluoro is closest to physiological pH. | |
| LogD (pH 7.4) | 0.5 | 0.9 | 1.4 | F increases lipophilicity; improves membrane permeability. |
| hERG IC | 1.2 | 15.4 | > 30 | Critical: Lower |
| HLM | 85 | 22 | 12 | F blocks metabolic oxidation sites, extending half-life. |
Scientific Insight
The data typically reveals a "sweet spot." While 4,4-difluorination offers the best safety profile (lowest hERG, highest stability), it may increase lipophilicity (LogD) too much, potentially leading to solubility issues. Monofluorination (3-F or 4-F) often provides the optimal balance between potency, safety, and physicochemical properties.
References
-
Purser, S., et al. (2008). Fluorine in drug discovery.[2][3][4][5] Chemical Society Reviews. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Haghi, W., et al. (2024).[4] Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: targets for therapeutic drug action.[6] Nature. [Link]
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Total synthesis and biological evaluation of fluorinated cryptophycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Structural modeling of hERG channel–drug interactions using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Effect: Strategic Design and Synthesis of Fluorinated Piperidines
[1][2]
Executive Summary
The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved drugs, yet its high basicity (
Part 1: The Physicochemical Rationale[1]
Basicity Modulation and the Inductive Effect
The introduction of fluorine, the most electronegative element, onto the piperidine ring lowers the basicity of the amine nitrogen through the inductive effect (
Table 1: Impact of Fluorination on Piperidine Basicity
| Compound | Substitution | Approx.[1][2][3][4][5][6][7][8][9][10][11][12] | Mechanism | |
| Piperidine | None | 11.2 | - | Reference |
| 3-Fluoropiperidine | Monofluorine (Axial) | ~9.4 | -1.8 | Inductive + Charge-Dipole Stabilization |
| 3-Fluoropiperidine | Monofluorine (Equatorial) | ~8.9 | -2.3 | Strong Inductive (No stabilization) |
| 3,3-Difluoropiperidine | Gem-difluoro | ~8.3 | -2.9 | Additive Inductive Effect |
| 4-Fluoropiperidine | Monofluorine | ~9.8 | -1.4 | Distal Inductive Effect |
Conformational Control: The "Gauche Effect"
Unlike steric-driven conformational preferences where substituents prefer the equatorial position, 3-fluoropiperidine (protonated) exhibits a strong preference for the axial conformation.
This phenomenon is driven by two quantum mechanical forces:
-
Charge-Dipole Interaction: In the protonated state, the
bond dipole opposes the bond dipole, creating an energetically favorable antiparallel alignment.[13] -
Hyperconjugation (
): The gauche arrangement allows for donation of electron density from the anti-periplanar C-H bond into the low-lying antibonding orbital of the C-F bond.[7]
This conformational lock is a powerful tool for pre-organizing a ligand into its bioactive conformation, reducing the entropic penalty of binding.
Figure 1: The conformational equilibrium of 3-fluoropiperidine.[5][9][11][13] Upon protonation, the equilibrium shifts toward the axial conformer due to electrostatic stabilization.
Part 2: Historical Evolution of Synthesis
The "Classic" Era: Nucleophilic Deoxofluorination
Historically, fluorinated piperidines were synthesized by converting hydroxypiperidines using Diethylaminosulfur trifluoride (DAST). While effective, this route suffers from severe safety risks (DAST is explosive at
The Modern Era: Catalytic Hydrogenation of Fluoropyridines
A paradigm shift occurred with the development of heterogeneous hydrogenation methods (e.g., Glorius group). This approach uses commercially available fluoropyridines as starting materials.[2][6] By carefully selecting the catalyst (Pd/C or Rh) and solvent (acidic vs. neutral), chemists can access specific diastereomers (cis/trans) with high fidelity.
Figure 2: Comparison of synthetic workflows. The modern hydrogenation route avoids hazardous reagents and improves atom economy.
Part 3: Case Study in Drug Discovery
The Rescue of MK-0731 (Kinesin Spindle Protein Inhibitor)
The Problem: Merck's early KSP inhibitor candidates contained a standard piperidine ring. The lead compound suffered from:
-
High basicity (
), leading to phospholipidosis. -
Significant P-glycoprotein (P-gp) efflux ratio, limiting brain penetration and oral bioavailability.
The Solution: Medicinal chemists replaced the piperidine with a 3-fluoropiperidine moiety.
-
Result: The electron-withdrawing fluorine lowered the
to the 6.5–8.0 range. -
Outcome: The axial fluorine conformer (stabilized by the gauche effect) reduced the efflux ratio significantly while maintaining potency. This led to the nomination of MK-0731 as a clinical candidate.[12]
Part 4: Detailed Experimental Protocol
Protocol: Synthesis of N-Boc-3-Fluoropiperidine via Deoxofluorination
While modern methods exist, deoxofluorination remains the standard for converting specific chiral alcohol intermediates.
Safety Warning: DAST can decompose explosively. Perform all reactions behind a blast shield. Use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) where possible as a thermally more stable alternative.
Reagents:
-
N-Boc-3-hydroxypiperidine (1.0 equiv)
-
Deoxo-Fluor (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated NaHCO3 solution
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with N-Boc-3-hydroxypiperidine (10 mmol) and anhydrous DCM (50 mL) under nitrogen atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Add Deoxo-Fluor (12 mmol) dropwise via syringe over 15 minutes. Critical: Maintain temperature below -60°C to prevent elimination side-reactions.
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature over 4 hours. Monitor by TLC (stain with ninhydrin) or LC-MS.
-
Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated aqueous NaHCO3. Caution: Vigorous CO2 evolution will occur.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, dry over MgSO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient).
-
Validation:
-
1H NMR: Look for the geminal H-F coupling (
Hz) at the C3 position. -
19F NMR: Expect a signal around -180 to -200 ppm (decoupled).
-
References
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. [Link]
-
University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines.[2][3][5][6] ScienceDaily. [Link]
-
National Institutes of Health (PMC). (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]
-
ResearchGate. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Link]
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gauche effect - Wikipedia [en.wikipedia.org]
- 8. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
- 11. d-nb.info [d-nb.info]
- 12. scientificupdate.com [scientificupdate.com]
- 13. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, a valuable building block in modern medicinal chemistry. Fluorinated piperidines are of significant interest in drug discovery due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] The strategic incorporation of a fluorine atom adjacent to the basic nitrogen atom can modulate the pKa, a critical parameter for optimizing drug-target interactions and reducing off-target effects, such as binding to the hERG ion channel.[2][3][4] This guide details a robust, three-step synthetic sequence starting from commercially available precursors, emphasizing the rationale behind procedural choices, and providing detailed, step-by-step protocols for researchers in pharmaceutical and chemical development.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is one of the most prevalent saturated N-heterocyclic scaffolds found in pharmaceuticals.[2] Its three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. The introduction of fluorine, a small and highly electronegative atom, into this scaffold can profoundly influence a molecule's properties.[5] This has been a successful strategy in drug discovery to address challenges such as metabolic instability and off-target toxicity.[3] The synthesis of specific isomers of fluorinated piperidines, however, can be challenging.[2][6]
The target molecule, tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, combines the key features of a Boc-protected piperidine for further synthetic elaboration, a fluorine atom to modulate basicity and lipophilicity, and a benzylamino group which can be a key pharmacophoric element or a precursor to a primary amine after debenzylation.[7][8] This guide presents a logical and reproducible pathway for its synthesis via N-Boc protection, α-fluorination of a ketone, and subsequent reductive amination.
Overall Synthetic Pathway
The synthesis is designed as a three-step sequence starting from 4-piperidone. The pathway involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by electrophilic fluorination at the α-position to the carbonyl, and concluding with a diastereoselective reductive amination to install the benzylamino group.
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Application Note: Functionalization and Handling of tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
[1]
Executive Summary & Strategic Significance
This application note details the experimental handling, functionalization, and characterization of ** tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate** (CAS: 1260764-79-5 for the cis-racemate generic structure).[1]
This scaffold is a "privileged structure" in modern medicinal chemistry, serving as a critical intermediate for Janus Kinase (JAK) inhibitors and other omni-channel blockers.[1] The strategic value of this molecule lies in the vicinal fluoro-amine motif :
-
Metabolic Stability: The C3-fluorine atom blocks metabolic oxidation at a typically labile site.[1]
-
Conformational Locking: The high electronegativity of fluorine induces a "gauche effect" (σC–H → σ*C–F hyperconjugation) and strong dipole interactions.[1] In protonated 3-fluoropiperidines, the fluorine atom exhibits a strong preference for the axial orientation, which rigidly defines the vector of the adjacent C4-amine.
Scope: This guide covers the synthesis (reductive amination), selective deprotection strategies ("The Fork"), and stereochemical validation via NMR spectroscopy.
Material Characterization & Safety
| Property | Specification |
| Molecular Formula | C₁₇H₂₅FN₂O₂ |
| Molecular Weight | 308.39 g/mol |
| Appearance | White to off-white solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF.[1] Insoluble in water.[1] |
| Storage | 2–8°C, Hygroscopic. Store under Nitrogen/Argon.[1] |
| Hazards | Irritant.[1] Fluorinated intermediates may release HF upon thermal decomposition >200°C. |
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Context: This protocol generates the title compound from tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.[1][2] The choice of reducing agent is critical to control the cis/trans diastereoselectivity.
Reagents:
-
tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 equiv)[1]
-
Benzylamine (1.1 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Acetic Acid (1.0 equiv)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask under N₂, dissolve the ketone (e.g., 10 g) in DCM (100 mL). Add Benzylamine and Acetic Acid. Stir at Room Temperature (RT) for 1 hour.
-
Mechanism Note: Acid catalysis activates the ketone. Pre-forming the imine ensures cleaner reduction.
-
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes.
-
Why STAB? STAB is milder than NaBH₄ and reduces the imine faster than the ketone, preventing alcohol byproducts. It also favors the formation of the cis-isomer (3S,4R / 3R,4S) via hydride delivery from the less hindered face (or guided by the Fluorine dipole).[1]
-
-
Quench: Warm to RT and stir for 12 hours. Quench with saturated aqueous NaHCO₃.[1]
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: The "Deprotection Fork" (Selective Functionalization)
This intermediate allows for orthogonal deprotection.[1] You must choose the pathway based on your target final structure.
Path 1: N-Benzyl Cleavage (Amine Liberation)
Use this path if you need to acylate/alkylate the secondary amine while keeping the Boc group intact.[1]
Method: Transfer Hydrogenation (Safer than H₂ gas)[1]
-
Dissolve the substrate in Methanol (0.1 M).
-
Add Ammonium Formate (5.0 equiv) and 10% Pd/C (20 wt% loading).
-
Heat to 50°C for 1–2 hours. Monitor by LCMS (Loss of Bn mass: -90 Da).[1]
-
Filtration: Filter through a Celite pad to remove Pd.[1] Concentrate filtrate.[1]
-
Result: tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate.
Path 2: N-Boc Cleavage (Piperidine Liberation)
Use this path if you need to functionalize the piperidine nitrogen.[1]
Method: Acidolytic Cleavage[1]
-
Add 4M HCl in Dioxane (5 equiv) or TFA (10 equiv).
-
Stir at RT for 2 hours.
-
Critical Step: Evaporate volatiles. The product is a salt. If the free base is required, neutralize with carbonate resin (e.g., Amberlyst A-21) rather than aqueous base to avoid emulsion/solubility issues with the benzyl group.
Visualizing the Workflow
The following diagram illustrates the orthogonal deprotection pathways and the stereochemical implications.
Caption: Orthogonal deprotection strategy ("The Fork") allowing selective access to either the primary amine (Path A) or the secondary piperidine amine (Path B).
Stereochemical Validation (Critical Quality Attribute)
Because the reductive amination can produce diastereomers (cis vs trans), validation is required.[1]
Technique: ¹H-NMR and ¹⁹F-NMR Analysis.[1] Diagnostic Signal: The coupling constant between the H3 (geminal to F) and H4 (geminal to N) protons.[1]
| Isomer | Configuration | ³J(H3, H4) Coupling | ¹⁹F NMR Signal |
| Cis | (3R,4S) / (3S,4R) | Small (< 3-4 Hz) | Typically -180 to -200 ppm |
| Trans | (3R,4R) / (3S,3S) | Large (~ 8-10 Hz) | Distinct shift from cis |
Interpretation: In the cis isomer, the H3 and H4 protons are typically equatorial-axial or axial-equatorial (depending on conformer), resulting in a small gauche coupling.[1] In the trans isomer, they can adopt a diaxial arrangement, leading to a large coupling constant. Note: The "Axial-F" preference in protonated states can alter these couplings.[1] Always run NMR on the free base for consistent conformational analysis.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Path A) | Catalyst poisoning by amine.[1] | Use Ammonium Formate instead of H₂ gas.[1] Ensure catalyst loading is 20wt% relative to substrate.[1] |
| Epimerization | High temperature during synthesis.[1] | Keep reductive amination at 0°C during STAB addition.[1] Do not reflux during workup.[1] |
| Incomplete Boc Removal | Fluorine inductive effect reduces N-Boc basicity.[1] | Use stronger acid (TFA) or longer reaction times.[1] The F-atom pulls electron density, stabilizing the carbamate slightly. |
| "Sticky" Oil Product | Rotamers of Boc/Benzyl groups.[1] | Run NMR at elevated temperature (50°C) to coalesce rotamer peaks for clearer integration. |
References
-
Synthesis of Fluorinated Piperidines (Intermediate 28)
-
Source: ChemicalBook / Patent Literature.[1] "Synthesis of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate."
-
-
Conformational Analysis (The Fluorine Gauche Effect)
-
Reductive Amination Protocols (General & Specific)
-
Boc Deprotection Methodologies
Application Notes and Protocols for the N-Debenzylation of Fluoropiperidines
Introduction: The Critical Role of Fluoropiperidines and the N-Debenzylation Challenge
Fluorinated piperidines are increasingly vital scaffolds in modern medicinal chemistry. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The N-benzyl group is a commonly employed protecting group for the piperidine nitrogen due to its general stability and ease of installation. However, its removal, a crucial step in many synthetic routes, presents unique challenges when fluorine is present on the piperidine ring. The strong electron-withdrawing nature of fluorine can alter the reactivity of the N-benzyl group and, more critically, introduce the risk of undesired hydrodefluorination.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of reaction conditions for the N-debenzylation of fluoropiperidines. We will explore various methodologies, discuss the mechanistic rationale behind experimental choices, and provide detailed protocols to navigate the complexities of this transformation, with a particular focus on mitigating side reactions and ensuring high-yield deprotection.
Core Methodologies for N-Debenzylation
The selection of an appropriate N-debenzylation method for a fluoropiperidine substrate is paramount and depends on the fluorine substitution pattern, the presence of other functional groups, and the desired scale of the reaction. The primary methods employed are catalytic hydrogenation, transfer hydrogenation, and oxidative debenzylation.
Catalytic Hydrogenation: The Workhorse with a Caveat
Catalytic hydrogenation is a widely used and often highly efficient method for N-debenzylation. The reaction involves the cleavage of the C-N bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).
Mechanism of Catalytic Hydrogenation:
The generally accepted mechanism involves the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis. The presence of a fluorine atom can influence the electron density at the nitrogen and the benzylic position, potentially affecting the rate of this process.
Figure 1: Simplified workflow of catalytic hydrogenation for N-debenzylation.
Challenges: The Specter of Hydrodefluorination
A significant challenge in the catalytic hydrogenation of fluorinated compounds is the potential for hydrodefluorination (C-F bond cleavage). This side reaction can lead to a mixture of products and is particularly problematic when using palladium catalysts. The propensity for hydrodefluorination is influenced by the position of the fluorine atom on the piperidine ring, with fluorine atoms at certain positions being more labile. Research has shown that both rhodium and ruthenium catalysts can also promote C-F bond cleavage, with iridium being even more prone to this side reaction.[1]
Strategies to Mitigate Hydrodefluorination:
-
Catalyst Choice: While Pd/C is common, other catalysts should be considered. In some cases, platinum-based catalysts (e.g., PtO₂, Pt/C) have been shown to be less prone to causing hydrodefluorination.
-
Reaction Conditions: Careful optimization of reaction parameters such as hydrogen pressure, temperature, and reaction time is crucial. Milder conditions are generally preferred.
-
Additives: The addition of acids, such as acetic acid or hydrochloric acid, can sometimes improve the reaction rate and selectivity by protonating the amine, which can reduce catalyst poisoning and potentially alter the substrate's conformation and adsorption on the catalyst surface.[2][3]
Table 1: Comparison of Catalysts for Catalytic Hydrogenation
| Catalyst | Advantages | Disadvantages |
| 10% Pd/C | Readily available, generally effective. | High risk of hydrodefluorination.[1] |
| Pd(OH)₂/C (Pearlman's catalyst) | Often more active than Pd/C. | Can still cause hydrodefluorination. |
| PtO₂ (Adam's catalyst) | Lower propensity for hydrodefluorination in some cases. | May require higher pressures or longer reaction times. |
| Pt/C | Alternative to palladium with potentially better selectivity. | Activity can be substrate-dependent. |
Catalytic Transfer Hydrogenation: A Milder Alternative
Catalytic transfer hydrogenation (CTH) offers a convenient and often milder alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C.
Common Hydrogen Donors:
-
Ammonium formate (HCOONH₄): Decomposes in situ to provide hydrogen, ammonia, and carbon dioxide. It is a widely used and effective hydrogen donor.[4]
-
Formic acid (HCOOH): Can also serve as a hydrogen donor, often used in combination with a tertiary amine.
-
Cyclohexene or Cyclohexadiene: These molecules can donate hydrogen to form benzene.
Advantages of CTH:
-
Milder Conditions: Often proceeds at or near atmospheric pressure and at moderate temperatures (refluxing methanol is common).
-
Safety: Avoids the need for handling high-pressure hydrogen gas.
-
Selectivity: In some cases, CTH can offer better selectivity and reduce the risk of side reactions like hydrodefluorination, although this is not guaranteed.
Figure 2: General workflow of catalytic transfer hydrogenation.
Oxidative N-Debenzylation: Avoiding Reductive Conditions
Oxidative methods provide a valuable alternative for N-debenzylation, particularly when the substrate contains functional groups that are sensitive to reductive conditions or when hydrodefluorination is a major concern.
Common Oxidative Reagents:
-
Potassium tert-butoxide (KOtBu) and Oxygen (O₂): This system is effective for the debenzylation of a variety of N-benzylated heterocycles. The reaction proceeds via the formation of a benzylic anion, which is then oxidized.[5]
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): A powerful oxidizing agent that can be used for the debenzylation of electron-rich benzyl groups. Visible light irradiation can enhance the efficiency of DDQ-mediated debenzylation.[6][7][8][9][10]
-
N-Iodosuccinimide (NIS): Can effect the debenzylation of dibenzylamines and may offer tunable reactivity based on the reaction conditions.[11]
Mechanism of Oxidative Debenzylation with KOtBu/O₂:
The strong base (KOtBu) deprotonates the benzylic position, forming a carbanion. This carbanion then reacts with molecular oxygen, leading to the cleavage of the C-N bond and the formation of the debenzylated amine and benzaldehyde.
Figure 3: Simplified mechanism of oxidative N-debenzylation using KOtBu/O₂.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific fluoropiperidine substrate.
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate[4]
Materials:
-
N-Benzylfluoropiperidine derivative
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (anhydrous)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-benzylfluoropiperidine derivative (1.0 eq).
-
Add methanol to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Carefully add 10% Pd/C (typically 50-100 wt% relative to the substrate).
-
Add ammonium formate (4-5 eq) in one portion.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or crystallization).
Protocol 2: Acid-Facilitated Catalytic Hydrogenation[2][12]
Materials:
-
N-Benzylfluoropiperidine derivative
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Ethanol
-
Acetic acid
-
Hydrogen gas (balloon or Parr shaker)
-
Celite®
Procedure:
-
Dissolve the N-benzylfluoropiperidine derivative (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Add acetic acid (1.5 eq).
-
Carefully add 20% Pd(OH)₂/C (typically 10-20 mol%).
-
Purge the flask with hydrogen gas (or pressurize in a Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) under a hydrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol.
-
Concentrate the combined filtrates under reduced pressure.
-
The resulting product may be the acetate salt, which can be neutralized with a mild base during workup if the free amine is desired.
-
Purify the product as needed.
Protocol 3: Oxidative Debenzylation with KOtBu/O₂[5]
Materials:
-
N-Benzylfluoropiperidine derivative
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Oxygen gas
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-benzylfluoropiperidine derivative (1.0 eq) in anhydrous DMSO.
-
Add a solution of KOtBu in THF or solid KOtBu (typically 5-7 eq).
-
Bubble oxygen gas through the reaction mixture for 10-30 minutes, or stir vigorously under an oxygen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Summary of N-Debenzylation Methods and Key Considerations
| Method | Reagents | Typical Conditions | Advantages | Disadvantages & Mitigation |
| Catalytic Hydrogenation | H₂, Pd/C, Pd(OH)₂/C, PtO₂ | 1-50 atm H₂, RT to 60 °C | High efficiency, clean byproducts. | Risk of hydrodefluorination (mitigate with Pt catalysts, milder conditions). Catalyst poisoning (mitigate with acid additives). |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Refluxing MeOH | Milder conditions, no high-pressure H₂. | Can still cause hydrodefluorination. Reaction times can be longer. |
| Oxidative Debenzylation | KOtBu/O₂, DDQ, NIS | Varies (e.g., RT in DMSO) | Avoids reductive conditions, good for sensitive groups. | Requires stoichiometric strong base or oxidant, workup can be more complex. |
Conclusion and Future Perspectives
The N-debenzylation of fluoropiperidines is a critical transformation that requires careful consideration of the reaction conditions to achieve high yields and avoid unwanted side reactions, particularly hydrodefluorination. While catalytic hydrogenation and transfer hydrogenation remain powerful tools, the choice of catalyst and the use of additives are crucial for success. Oxidative methods offer a valuable orthogonal approach, especially for substrates incompatible with reductive conditions.
Future research in this area will likely focus on the development of more selective and robust catalysts that can efficiently cleave the N-benzyl group without affecting the C-F bond. The exploration of non-precious metal catalysts for these transformations is also a growing area of interest, promising more sustainable and cost-effective synthetic routes.[12] As the importance of fluorinated heterocycles in drug discovery continues to grow, the development of reliable and versatile deprotection strategies will remain a key focus for synthetic chemists.
References
-
Ram, S., & Spicer, L. D. (1987). A convenient and rapid method for the debenzylation of N-benzyl-amines and -amino acids by catalytic transfer hydrogenation with ammonium formate. Tetrahedron Letters, 28(5), 515-516. [Link]
-
Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402. [Link]
-
Cheshire, D. R. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Singh, R. P., & Kumar, V. (2012). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(8), 3968-3974. [Link]
-
Bull, S. D., Davies, S. G., Fenton, G., Mulvaney, A. W., Prasad, R. S., & Smith, A. D. (2000). A tuneable method for N-debenzylation of benzylamino alcohols. Journal of the Chemical Society, Perkin Transactions 1, (22), 3765-3774. [Link]
-
Zhou, G., Zhang, L., Xue, Y., & Li, J. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry, 39(9), 2428-2442. [Link]
-
Huang, H., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 17(1), 846-863. [Link]
-
Gribble, G. W. (2010). Palladium-Catalyzed Hydrogenations. In Heterocyclic Scaffolds II (pp. 1-130). Springer. [Link]
-
Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2803-2810. [Link]
-
Yadav, S. K., et al. (2012). Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. Medicinal Chemistry Research, 21(9), 2439-2447. [Link]
-
Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11(3), 264-270. [Link]
-
Cheng, C., et al. (2009). Highly Chemoselective Pd−C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. The Journal of Organic Chemistry, 74(15), 5671-5674. [Link]
-
Gouverneur, V., & Tredwell, M. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2478-2490. [Link]
-
Zhao, F., et al. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews. [Link]
-
A forum discussion on the deprotection of N-benzyl piperidine compounds on Sciencemadness.org. [Link]
-
A review on nitrogen protecting groups and their recent developments and new applications. [Link]
-
Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2356-2365. [Link]
-
A review on DDQ-assisted oxidative debenzylation of benzyl ethers under visible-light irradiation. [Link]
-
A review on recent advances in the synthesis of fluorinated heterocycles. [Link]
-
A review on recent advances on non-precious metal-catalysed fluorination of N-heteroarenes. [Link]
-
A publication on visible-light-mediated oxidative debenzylation of benzyl ethers. [Link]
-
A survey on stereoselectively fluorinated N-heterocycles. [Link]
-
A review on catalytic fluorination with modern fluorinating agents. [Link]
-
A publication on catalytic hydrodefluorination. [Link]
-
A protocol for visible-light-mediated oxidative debenzylation. [Link]
-
A mechanistic study of Ru-NHC-catalyzed hydrodefluorination of fluoropyridines. [Link]
-
A publication on selective deprotection of N-benzyl groups. [Link]
-
A review on DDQ as a photooxidant. [Link]
-
A study on the method of H2 transfer for catalytic hydrodefluorination. [Link]
-
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Application Note: Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate as a Versatile Building Block for Novel Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated scaffolds into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The piperidine motif, in particular, is a privileged structure found in numerous approved drugs.[1][2] This application note details the utility of tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate , a sophisticated building block designed for the efficient construction of novel APIs. We provide an in-depth analysis of its structural features, validated protocols for its sequential deprotection and functionalization, and expert insights into the rationale behind these synthetic strategies.
Introduction: The Strategic Advantage of Fluorinated Piperidines
The piperidine ring is one of the most prevalent heterocyclic scaffolds in pharmaceuticals, prized for its ability to improve aqueous solubility, introduce a basic nitrogen center for salt formation, and provide a three-dimensional framework for precise ligand-receptor interactions. When combined with fluorine, a bioisostere of hydrogen with unique electronic properties, the therapeutic potential can be significantly enhanced.
Key Benefits of Fluorine Incorporation:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.[1]
-
Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of nearby amino groups. This can be critical for optimizing drug absorption, reducing off-target activity (e.g., hERG channel affinity), and fine-tuning interactions with target proteins.[3]
-
Conformational Control: Fluorine's stereoelectronic effects can influence the conformational preference of the piperidine ring, locking it into a bioactive conformation.[1]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket.
The title compound, tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, is engineered with orthogonal protecting groups—an acid-labile tert-butyloxycarbonyl (Boc) group on the ring nitrogen and a readily cleavable benzyl (Bn) group on the exocyclic amine—allowing for selective, stepwise elaboration at two distinct points.
Physicochemical Properties and Handling
A thorough understanding of the building block's properties is essential for its successful application.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅FN₂O₂ | [4] |
| Molecular Weight | 308.39 g/mol | [4] |
| CAS Number | 907572-24-1 | [4] |
| Appearance | Solid | [5] |
| Storage | Store in a cool, dry place under an inert atmosphere. | [4] |
Synthetic Applications: Core Protocols and Rationale
The primary utility of this building block lies in its capacity for sequential functionalization. The first logical step is the selective removal of the N-benzyl group to unmask the C4-amino functionality, making it available for coupling reactions while the piperidine nitrogen remains protected.
Protocol 1: Selective N-Debenzylation via Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a mild and efficient method for N-debenzylation that avoids the need for high-pressure hydrogen gas, making it highly accessible for standard laboratory settings. Ammonium formate serves as the in-situ source of hydrogen.[6][7] This method is highly selective for the benzyl group, leaving the acid-sensitive Boc group intact.[8]
Experimental Protocol:
-
To a solution of tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as ethanol (EtOH) or methanol (MeOH) (approx. 0.1 M concentration), add ammonium formate (HCO₂NH₄, 4.0 eq).[6][7]
-
Stir the mixture at room temperature for 5 minutes under an inert atmosphere (N₂ or Ar).
-
Carefully add 10% Palladium on carbon (Pd/C, 50% wet), typically 0.1 to 0.2 weight equivalents relative to the starting material.
-
Heat the reaction mixture to reflux (for EtOH) or 50 °C (for MeOH) and stir vigorously for 1-2 hours.[6][7]
-
Causality Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. The product, tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, is more polar and will have a lower Rf value.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent (EtOH or MeOH).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue can be purified by column chromatography (e.g., silica gel, eluting with a gradient of CHCl₃/MeOH) to yield the pure debenzylated product.[6] A quantitative yield is often achieved.[7]
Caption: Selective removal of the N-benzyl protecting group.
Protocol 2: Amide Bond Formation at the C4-Position
With the C4-primary amine exposed, the building block is ready for coupling with a carboxylic acid to form a new amide bond—a critical linkage in many pharmaceutical agents. Using a modern coupling reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provides high efficiency, fast reaction times, and minimal side products.[9][10]
Experimental Protocol:
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid of interest (R-COOH, 1.1 eq) and tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (from Protocol 1, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq), a non-nucleophilic base, to the mixture. Its role is to neutralize the hexafluorophosphate salt and the carboxylic acid, facilitating the reaction.[10]
-
Add HATU (1.2 eq) to the stirring solution. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature for 2-16 hours.
-
Trustworthiness Check: Monitor the reaction by TLC or LC-MS. The product will be less polar than the amine starting material.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts) and brine.[10]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Caption: Two-step functionalization of the building block.
Downstream Processing: Unveiling the Piperidine Nitrogen
After functionalization at the C4-position, the N-Boc group can be removed under acidic conditions to reveal the piperidine ring nitrogen. This allows for a second wave of diversification, such as alkylation or coupling to another molecular fragment.
Conceptual Protocol: N-Boc Deprotection
-
The N-Boc protected amide product is dissolved in a solvent like dichloromethane (DCM) or 1,4-dioxane.
-
An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane, is added.[11]
-
The reaction is typically stirred at room temperature for 1-4 hours.
-
After completion, the solvent and excess acid are removed under reduced pressure to yield the final deprotected product, usually as a salt (e.g., TFA or HCl salt).
This orthogonal strategy—hydrogenolysis followed by acidolysis—is a powerful and reliable sequence in complex molecule synthesis.
Summary of Representative Data
The following table summarizes expected outcomes for the described protocols, based on literature precedents.
| Step | Reaction | Key Reagents | Typical Yield | Purity (Post-Chromatography) |
| 1 | N-Debenzylation | 10% Pd/C, HCO₂NH₄ | >95% | >98% |
| 2 | Amide Coupling | R-COOH, HATU, DIPEA | 70-95% | >98% |
Note: Yields are representative and may vary based on the specific substrate (R-COOH) and precise reaction conditions.[6][10]
Conclusion
Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate is a high-value, strategically designed building block for drug discovery. Its key features—a fluorinated piperidine core and orthogonal protecting groups—provide a reliable and flexible platform for constructing novel and diverse molecular architectures. The protocols outlined in this note are robust, well-documented, and readily implemented, enabling researchers to efficiently access complex C4-functionalized 3-fluoropiperidines for the development of next-generation APIs.
References
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Title: Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate Source: ResearchGate URL: [Link]
- Title: Method for synthesizing 1-boc-4-aminopiperidine Source: Google Patents URL
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Title: Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines Source: Beilstein Journal of Organic Chemistry URL: [Link]
- Title: PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)
-
Title: tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors Source: ACG Publications URL: [Link]
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Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]
-
Title: Benzoyl piperidine Source: Organic Syntheses URL: [Link]
-
Title: One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines Source: Molecules, MDPI URL: [Link]
-
Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Catalysis, ACS Publications URL: [Link]
-
Title: Process optimization for acid-amine coupling: a catalytic approach Source: Current Chemistry Letters URL: [Link]
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-
Title: Deprotection of N-benzyl piperidine compound Source: Sciencemadness.org Discussion Forum URL: [Link]
-
Title: Chemists develop new synthesis method for producing fluorinated piperidines Source: ScienceDaily URL: [Link]
-
Title: An efficient method for the N-debenzylation of aromatic heterocycles Source: Tetrahedron Letters, via ResearchGate URL: [Link]
-
Title: One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines Source: ResearchGate URL: [Link]
-
Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: Pharmaceuticals, MDPI URL: [Link]
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Title: Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases Source: European Journal of Medicinal Chemistry, via PubMed URL: [Link]
-
Title: tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives Source: Organic Preparations and Procedures International, via NIH URL: [Link]
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Title: tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Strategic Synthesis of 3-Fluoropiperidine Derivatives: A Guide for Medicinal Chemists
An Application Note and Protocol Guide
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 3-Fluoropiperidine Moiety in Drug Design
The piperidine ring is a cornerstone of medicinal chemistry, recognized as the most prevalent saturated N-heterocyclic scaffold in pharmaceuticals.[1] Its ubiquity stems from its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for exploring chemical space. The strategic introduction of fluorine into this privileged structure, specifically at the 3-position, has emerged as a powerful tactic in modern drug design.[2][3]
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow it to profoundly influence a molecule's physicochemical and biological profile.[3] In the context of the piperidine ring, a 3-fluoro substituent can:
-
Modulate Basicity (pKa) : The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen. This is a critical parameter for optimizing drug-receptor interactions, improving cell permeability, and mitigating off-target effects such as hERG channel affinity, which is linked to cardiac toxicity.[1][4]
-
Enhance Metabolic Stability : The strength of the C-F bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[5]
-
Control Conformation : The gauche effect and dipole-dipole interactions involving the C-F bond can impose conformational constraints on the piperidine ring, locking it into a bioactive conformation and potentially increasing binding affinity.[6]
-
Improve Lipophilicity and Bioavailability : Fluorine substitution can enhance a compound's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.[5]
Despite the clear advantages, the synthesis of 3-fluoropiperidine derivatives, particularly as single stereoisomers, presents significant challenges.[1] This guide provides an in-depth analysis of key synthetic strategies, offering detailed protocols and insights to aid researchers in navigating this important area of chemical synthesis.
Key Synthetic Strategies: Pathways to 3-Fluoropiperidine Derivatives
The synthesis of 3-fluoropiperidines can be broadly categorized into several key approaches. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and, critically, the required stereochemical outcome.
Strategy 1: Catalytic Hydrogenation of Fluoropyridine Precursors
The reduction of readily available and often inexpensive fluoropyridines is one of the most direct and robust methods for accessing fluorinated piperidines.[3][7] This approach benefits from the commercial availability of a wide range of substituted fluoropyridines.
Causality and Mechanistic Insights: This method typically involves the cis-selective hydrogenation of the pyridine ring using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (Pd(OH)₂). The reaction is often performed under acidic conditions (e.g., with HCl) to protonate the pyridine nitrogen, which activates the ring towards reduction and prevents catalyst poisoning.[7] The cis stereoselectivity arises from the delivery of hydrogen from the surface of the catalyst to one face of the adsorbed pyridine ring. A significant challenge can be hydrodefluorination, where the C-F bond is cleaved, leading to the formation of non-fluorinated byproducts.[8] Careful selection of the catalyst and reaction conditions is crucial to minimize this side reaction.[7]
Experimental Protocol 1: Heterogeneous Hydrogenation of 3-Fluoropyridine [7]
This protocol describes a general and robust procedure for the hydrogenation of 3-fluoropyridine using palladium(II) hydroxide on carbon.
Workflow Diagram:
Caption: Workflow for the synthesis of 3-fluoropiperidine via hydrogenation.
Step-by-Step Methodology:
-
Reaction Setup: In a pressure-resistant glass vial equipped with a magnetic stir bar, dissolve 3-fluoropyridine (1.0 mmol) in methanol (2.0 mL). Add 4 M aqueous HCl (0.25 mL, 1.0 mmol).
-
Catalyst Addition: To the solution, add 20 wt% palladium(II) hydroxide on carbon (Pd(OH)₂/C, 10 mol%).
-
Hydrogenation: Seal the vial and place it in a hydrogenation reactor. Purge the vessel with hydrogen gas (H₂) three times. Pressurize the reactor to 50 bar of H₂.
-
Reaction: Stir the reaction mixture at 80 °C for 24 hours.
-
Workup: After cooling the reactor to room temperature, carefully vent the hydrogen gas.
-
Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol.
-
Isolation: Concentrate the combined filtrates under reduced pressure. The resulting crude 3-fluoropiperidine hydrochloride can be used directly or protected (e.g., as the Cbz derivative) for further purification by column chromatography.
Quantitative Data Summary:
| Substrate | Catalyst | Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 3-Fluoropyridine | Pd(OH)₂/C | 50 bar H₂, HCl, MeOH, 80°C | 85 (as Cbz) | >20:1 | [7] |
| 3,5-Difluoropyridine | Pd(OH)₂/C | 50 bar H₂, HCl, MeOH, 80°C | 67 (as Cbz) | >20:1 | [7] |
| 3-Fluoro-4-methylpyridine | Pd(OH)₂/C | 50 bar H₂, HCl, MeOH, 80°C | 81 (as Cbz) | >20:1 | [7] |
Strategy 2: Intramolecular Cyclization of Acyclic Precursors
Constructing the piperidine ring from a linear, fluorinated precursor is a powerful strategy that offers excellent control over the position of the fluorine atom. Key among these methods is the intramolecular aminofluorination of alkenes.
Causality and Mechanistic Insights: This approach often utilizes hypervalent iodine reagents activated by a Lewis acid (e.g., BF₃·OEt₂) to promote a cyclization cascade.[5] The reaction is believed to proceed through the formation of an iodiranium(III) ion intermediate upon attack of the activated iodine reagent on the alkene. This is followed by a diastereodetermining 5-exo-tet cyclization of the tethered nitrogen nucleophile (e.g., a tosylamide) to form a pyrrolidine intermediate with an exocyclic σ-alkyl-I(III) moiety. Subsequent rearrangement via an aziridinium ion, followed by fluoride attack, leads to the desired 6-endo-trig product, the 3-fluoropiperidine.[5] The diastereoselectivity of the final product is influenced by the stereochemistry of the aziridinium ion opening.
Reaction Scheme:
Caption: General scheme for aminofluorination cyclization.
Experimental Protocol 2: Aminofluorination of an Alkenyl N-Tosylamide [5]
This protocol details the cyclization of an N-alkenyl tosylamide using a hypervalent iodine reagent.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a stock solution of the BF₃-activated reagent by dissolving PhI(OPiv)₂ (pivalate source, 1.2 equiv) in anhydrous dichloromethane (DCM). Add BF₃·OEt₂ (2.4 equiv) dropwise at 0 °C and stir for 15 minutes.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the alkenyl N-tosylamide substrate (1.0 equiv) in anhydrous DCM.
-
Cyclization: Cool the substrate solution to the desired reaction temperature (e.g., -78 °C). Add the pre-activated hypervalent iodine solution dropwise to the substrate solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the 3-fluoropiperidine derivative.
Trustworthiness through Self-Validation: The success of this protocol relies on the stringent exclusion of moisture, as water can compete with the fluoride nucleophile and lead to oxoamination byproducts. The use of anhydrous solvents and flame-dried glassware is critical. The pre-activation of the iodine reagent is also key to ensuring efficient cyclization.
Strategy 3: Enantioselective Synthesis via Catalytic Allylation
For applications requiring high enantiopurity, methods that build the chiral center during the synthesis are invaluable. A notable example is the Palladium-catalyzed enantioselective allylation of α-fluoro-β-ketoesters followed by a condensation sequence.[9]
Causality and Mechanistic Insights: This elegant strategy begins with the allylation of a prochiral α-fluoro-β-ketoester. A chiral palladium catalyst, typically formed in situ from a palladium source and a chiral ligand (e.g., a Trost ligand), controls the stereochemical outcome of the allylation, setting the crucial C-F stereocenter with high enantiomeric excess (ee). The resulting product is then subjected to a reductive amination and subsequent intramolecular condensation/lactamization to form the functionalized 3-fluoropiperidine ring system. This approach is particularly powerful as it utilizes inexpensive ethyl fluoroacetate as the fluorine source, avoiding more hazardous electrophilic fluorinating agents.[9]
Enantioselective Allylation Workflow:
Caption: Workflow for enantioselective synthesis of 3-fluoropiperidines.
Quantitative Data Summary for Enantioselective Allylation: [9]
| Substrate (α-Fluoro-β-ketoester) | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ethyl 2-fluoro-3-oxo-5-phenylpentanoate | (R,R)-Trost Ligand | 85 | 92 | [9] |
| Ethyl 2-fluoro-3-oxohexanoate | (R,R)-Trost Ligand | 88 | 90 | [9] |
| Ethyl 2-fluoro-3-oxo-4-phenylbutanoate | (R,R)-Trost Ligand | 75 | 88 | [9] |
Comparative Analysis of Synthetic Routes
| Strategy | Key Advantages | Key Limitations | Stereocontrol | Starting Materials |
| Catalytic Hydrogenation | Robust, scalable, direct, uses inexpensive starting materials.[7] | Risk of hydrodefluorination, may require high pressure, other reducible groups may not be tolerated.[7][8] | Typically cis-diastereoselective; enantioselective variants exist.[7] | Readily available fluoropyridines. |
| Intramolecular Cyclization | Excellent regiocontrol of fluorine, can build complex scaffolds.[5] | Can have issues with chemoselectivity (oxo vs. fluoro) and diastereoselectivity, requires multi-step precursor synthesis.[5] | Diastereoselectivity depends on substrate and reaction conditions.[5] | Alkenyl amines/amides. |
| Enantioselective Allylation | Provides high enantiopurity, avoids hazardous fluorinating agents.[9] | Multi-step sequence, optimization of chiral catalyst may be required. | Excellent enantiocontrol at the C-F center.[9] | α-Fluoro-β-ketoesters (from ethyl fluoroacetate).[9] |
Conclusion and Future Outlook
The synthesis of 3-fluoropiperidine derivatives is a dynamic and evolving field, driven by the significant value of these scaffolds in drug discovery. While classic methods like the hydrogenation of fluoropyridines offer robust and direct access, modern catalytic and cyclization strategies provide sophisticated solutions for controlling stereochemistry. The development of enantioselective methods, in particular, has been a major advance, enabling the synthesis of chiral 3-fluoropiperidines with high precision.
Future efforts will likely focus on developing more atom-economical and sustainable methods, expanding the scope of catalytic enantioselective reactions, and designing novel cyclization precursors that allow for even greater control over the final product's architecture. As our understanding of organofluorine chemistry deepens, the synthetic toolkit available to medicinal chemists will undoubtedly expand, further cementing the role of the 3-fluoropiperidine motif in the development of next-generation therapeutics.
References
- Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. (n.d.).
-
Synthesis of 3Aminomethyl3-fluoropiperidines. (2025). ResearchGate. [Link]
-
Multi-enzyme cascades utilising variants of galactose oxidase and imine reductase led to the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively, in up to 54% isolated yield. (2020). Chemical Communications. [Link]
-
Chemists develop new synthesis method for producing fluorinated piperidines. (2019). ScienceDaily. [Link]
- Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (2019).
-
The conformational preferences of 3‐fluoropiperidine (1) and... (n.d.). ResearchGate. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]
-
On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. (n.d.). SCIDAR. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (n.d.). National Institutes of Health. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Institutes of Health. [Link]
-
Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. (2025). ResearchGate. [Link]
-
Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. (n.d.). Journal of the American Chemical Society. [Link]
-
DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. (2013). CORE. [Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (n.d.). The Journal of Organic Chemistry. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. (n.d.). National Institutes of Health. [Link]
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Strategic Integration of Fluorinated Piperidines in Medicinal Chemistry
Application Note & Protocol Guide
Abstract
The piperidine ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved therapeutics.[1] However, the native piperidine moiety often suffers from metabolic liability (oxidative metabolism) and excessive basicity (leading to poor membrane permeability or hERG channel toxicity). The strategic incorporation of fluorine atoms into the piperidine core is a high-impact modification.[2][3] This guide details the physicochemical rationale for using fluorinated piperidines and provides validated protocols for their synthesis and evaluation.[4]
Part 1: The Physicochemical Toolkit
Why Fluorinate a Piperidine?
The introduction of fluorine is not merely about blocking metabolic "soft spots." It is a precise tool for modulating the electronic and structural landscape of a molecule.
1. Basicity Modulation (The
pKa Effect)
The native piperidine nitrogen is highly basic (pKa ~11.0). At physiological pH (7.4), it exists almost exclusively as a cationic species (
-
Mechanism: Fluorine is the most electronegative element. Placing it on the piperidine ring exerts a strong electron-withdrawing inductive effect (
effect) through the -framework. -
Result: This pulls electron density away from the nitrogen lone pair, lowering the pKa.
-
3-fluoropiperidine: pKa
9.0 ( pKa -2.0) -
3,3-difluoropiperidine: pKa
8.0 ( pKa -3.0)
-
-
Application: Use this to fine-tune the LogD
and improve oral bioavailability without sacrificing solubility completely.
2. Conformational Locking (The Gauche Effect)
Unlike bulky substituents (e.g., methyl) that prefer the equatorial position to avoid 1,3-diaxial strain, fluorine often exhibits a counter-intuitive preference for the axial position in protonated piperidines.
-
Mechanism: This is driven by the Charge-Dipole Gauche Effect . In the protonated ammonium form, the antiparallel alignment of the
bond dipole and the bond dipole stabilizes the axial conformer. -
Application: Use this to "lock" the drug molecule into a bioactive conformation, reducing the entropic penalty of binding to the target protein.
3. Metabolic Blockade
The C-H bonds adjacent to the nitrogen (
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Replacing a labile C-H with C-F blocks hydroxylation.
-
Application: Extends half-life (
) and reduces clearance ( ).
Part 2: Decision Framework (Visualization)
The following decision tree guides the medicinal chemist on when to deploy fluorinated piperidine scaffolds.
Figure 1: Strategic decision tree for incorporating fluorine into piperidine scaffolds based on specific ADMET liabilities.
Part 3: Experimental Protocols
Protocol A: Synthesis via Dearomatization-Hydrogenation
Rationale: Traditional synthesis using DAST (diethylaminosulfur trifluoride) on alcohols can be dangerous and low-yielding. A modern, scalable approach involves the catalytic hydrogenation of commercially available fluoropyridines.[2]
Reagents:
-
Substrate: 3-fluoropyridine (or substituted analog).[5]
-
Catalyst: 5% Rhodium on Alumina (Rh/Al
O ) or Palladium on Carbon (Pd/C) for specific cases. -
Solvent: Methanol or Ethanol (anhydrous).
-
Acid Additive: HCl (1.1 equiv) – Critical for activating the pyridine ring.
-
Hydrogen Source: H
gas (balloon or autoclave).
Step-by-Step Methodology:
-
Preparation: In a glovebox or well-ventilated fume hood, charge a high-pressure steel autoclave with 3-fluoropyridine (1.0 mmol), Rh/Al
O (5 mol%), and Methanol (5 mL). -
Activation: Add concentrated HCl (1.1 mmol) dropwise. Note: Protonation of the pyridine nitrogen renders the ring more susceptible to hydrogenation.
-
Pressurization: Seal the autoclave and purge with N
(3x) followed by H (3x). Pressurize to 50 bar H . -
Reaction: Stir at room temperature for 12–24 hours.
-
Work-up: Carefully vent the H
. Filter the mixture through a pad of Celite to remove the catalyst. -
Isolation: Concentrate the filtrate under reduced pressure to obtain the 3-fluoropiperidine hydrochloride salt.
-
Validation: Verify structure via
F-NMR (look for characteristic multiplet at -180 to -200 ppm) and H-NMR.
Protocol B: Microsomal Stability Assay (Metabolic Clearance)
Rationale: To quantify the stability improvement provided by fluorination compared to the non-fluorinated parent.
Materials:
-
Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.
-
NADPH Regenerating System (MgCl
, Glucose-6-phosphate, G6P dehydrogenase, NADP+). -
Test Compounds (10 mM DMSO stock).
-
Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation: Prepare a reaction mixture containing 0.5 mg/mL microsomes in Phosphate Buffer (100 mM, pH 7.4). Add test compound (final conc. 1
M). Pre-incubate at 37°C for 5 minutes. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L of ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min). -
Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent ion.
-
Calculation: Plot
vs. time. The slope determines half-life: .-
Success Metric: A >2-fold increase in
for the fluorinated analog vs. parent indicates successful metabolic blocking.
-
Part 4: Comparative Data & Case Studies
The following table illustrates the dramatic shift in physicochemical properties when transitioning from a standard piperidine to fluorinated analogs.
Table 1: Impact of Fluorination on Piperidine Properties
| Scaffold | pKa (Experimental) | LogD | Metabolic Stability ( | Key Feature |
| Piperidine (Parent) | 11.1 | -0.5 (Highly Ionized) | Low (< 15 min) | High basicity, rapid oxidation. |
| 4-Fluoropiperidine | 9.8 | +0.2 | Medium | Blocks C4 oxidation; moderate pKa drop. |
| 3-Fluoropiperidine | 9.1 | +0.8 | High | Strong pKa drop; Axial preference rigidifies ring. |
| 3,3-Difluoropiperidine | 8.2 | +1.5 | Very High | Significant pKa drop; optimal for CNS penetration. |
| 4-CF | 9.5 | +1.2 | High | Steric bulk + metabolic stability. |
Note: Data represents average trends derived from matched molecular pair (MMP) analysis in drug discovery databases.
Part 5: Synthesis Workflow Visualization
Figure 2: Workflow for the catalytic dearomatization-hydrogenation of fluoropyridines.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process.[6] Nature Chemistry, 11, 264–270. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).[7][8] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[7] [Link]
-
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. [Link]
-
Champagne, P. A., et al. (2015). The "fluorine effect" in the synthesis of piperidines.[2][4][5][6][9][10][11][12] Chemical Reviews. (Contextual citation for gauche effect discussions).
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory scale synthesis of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
An Application Note for the Laboratory Scale Synthesis of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Authored by: A Senior Application Scientist
Introduction
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity and relatively small size, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can alter metabolic stability, membrane permeability, and binding affinity by modulating pKa and forming key interactions with biological targets[1][2]. The piperidine ring, a privileged scaffold in drug discovery, becomes an even more valuable building block when functionalized with fluorine[3][4].
This application note provides a detailed, reliable protocol for the laboratory-scale synthesis of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate . This compound is a versatile intermediate, primed for further elaboration into a wide array of complex pharmaceutical agents. The synthetic strategy detailed herein employs a robust and widely utilized transformation: the reductive amination of a fluorinated ketone. This method is chosen for its high efficiency, operational simplicity, and the commercial availability of the starting materials.
Overall Synthetic Strategy
The synthesis is achieved through a one-pot reductive amination reaction. This process involves the initial formation of an iminium ion intermediate from the reaction between tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate and benzylamine. This intermediate is then reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride, to yield the desired secondary amine product. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability during the reaction and allows for selective deprotection in subsequent synthetic steps[5][6].
The causality behind this experimental design is rooted in efficiency and control. Reductive amination is a superior method to direct alkylation of amines, as it prevents the common issue of over-alkylation, leading to a cleaner reaction profile and higher yield of the desired secondary amine[7][8]. Sodium triacetoxyborohydride is the reducing agent of choice because it is less reactive towards the starting ketone compared to the iminium ion, minimizing the formation of the corresponding alcohol byproduct[8].
Caption: Overall Reaction Scheme for Synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Supplier Suggestion | Notes |
| Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate | 211108-50-8 | 217.24 g/mol | Commercially Available | Starting material. |
| Benzylamine | 100-46-9 | 107.15 g/mol | Sigma-Aldrich, Acros | Reagent grade, freshly distilled if necessary. |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 g/mol | Sigma-Aldrich, Acros | Mild reducing agent. Handle with care. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 g/mol | Commercially Available | Reaction solvent. Use dry. |
| Acetic Acid, Glacial | 64-19-7 | 60.05 g/mol | Commercially Available | Catalyst for imine formation. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Lab Prepared | For aqueous work-up. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | Lab Prepared | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Commercially Available | Drying agent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Commercially Available | For chromatography. |
| Hexanes | 110-54-3 | 86.18 g/mol | Commercially Available | For chromatography. |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Argon or Nitrogen gas inlet
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
NMR Spectrometer (¹H, ¹³C, ¹⁹F)
-
Mass Spectrometer (ESI-MS or GC-MS)
Detailed Experimental Protocol
This protocol is designed for a ~1 gram scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Caption: Step-by-step experimental workflow.
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 g, 4.60 mmol).
-
Add anhydrous dichloromethane (DCM) (20 mL) to dissolve the ketone.
-
Add benzylamine (0.54 g, 0.55 mL, 5.06 mmol, 1.1 eq) to the solution via syringe.
-
Finally, add glacial acetic acid (0.28 g, 0.27 mL, 4.60 mmol, 1.0 eq) to catalyze the imine formation.
-
Seal the flask with a septum and purge with Argon or Nitrogen gas for 5 minutes.
-
Stir the mixture at room temperature for 30 minutes.
Scientist's Note: The initial stirring period allows for the formation of the iminium ion intermediate, which is the substrate for the reducing agent. The reaction is performed under an inert atmosphere to prevent moisture from hydrolyzing the iminium intermediate and reacting with the reducing agent.
Step 2: Reductive Amination
-
Cool the reaction mixture to 0°C in an ice-water bath.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.47 g, 6.90 mmol, 1.5 eq) to the stirring solution in small portions over 15 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir for 12-18 hours.
Scientist's Note: The portion-wise addition of STAB at 0°C helps to control the initial exotherm of the reaction. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) by observing the disappearance of the starting ketone spot.
Step 3: Work-up and Extraction
-
After the reaction is complete, cool the flask back to 0°C.
-
Carefully and slowly quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Vigorous gas evolution (H₂) will occur.
-
Continue stirring for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine all organic layers and wash with brine (1 x 30 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Scientist's Note: The NaHCO₃ quench neutralizes the acetic acid catalyst and destroys any unreacted STAB. Washing with brine helps to remove residual water from the organic layer before the drying step.
Step 4: Purification
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
Prepare a column with silica gel using a slurry method with a Hexanes/Ethyl Acetate mixture.
-
Load the crude product (dissolved in a minimal amount of DCM) onto the column.
-
Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate as a clear oil or a white solid.
Characterization and Data
The identity and purity of the final compound should be confirmed by spectroscopic methods.
| Analysis Method | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.40-7.20 (m, 5H, Ar-H), 4.6-4.2 (br m, 1H, CHF), 3.85 (s, 2H, Ar-CH₂), ~3.0 (m, 2H), ~2.8-2.6 (m, 2H), ~2.0-1.6 (m, 2H), 1.47 (s, 9H, Boc) ppm. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~ 154.8 (C=O), 139.5 (Ar-C), 128.6 (Ar-CH), 128.3 (Ar-CH), 127.3 (Ar-CH), 92.5 (d, J=185 Hz, C-F), 80.0 (C(CH₃)₃), 51.8 (CH₂-N), ~50-40 (piperidine carbons), 28.5 (C(CH₃)₃) ppm. |
| ¹⁹F NMR (376 MHz, CDCl₃) | A multiplet around δ -190 to -210 ppm is expected. The exact shift depends on the stereochemistry. |
| Mass Spec (ESI+) | Calculated for C₁₇H₂₅FN₂O₂ [M+H]⁺: 311.19. Found: 311.2. |
| Yield | Typically 75-90% after purification. |
| Appearance | Colorless oil or off-white solid. |
Scientist's Note: The coupling between fluorine and adjacent protons (²JHF) and carbons (¹JCF, ²JCF) is a key diagnostic feature in NMR spectra[2][9]. Analysis of these coupling constants can help determine the relative stereochemistry of the product.
Safety and Handling
All laboratory work should be conducted under established safety protocols.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[10]
-
Fume Hood: All operations involving organic solvents, benzylamine, and sodium triacetoxyborohydride must be performed in a certified chemical fume hood.
-
Reagent Handling:
-
Sodium Triacetoxyborohydride (STAB): STAB is moisture-sensitive and can release flammable hydrogen gas upon contact with water or strong acids. It should be handled in a dry environment.
-
Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. Avoid inhalation of vapors and skin contact.
-
Benzylamine: Corrosive and causes skin burns. Handle with care.
-
-
Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of according to institutional and local environmental regulations. Aqueous and organic waste streams should be segregated.
Conclusion
This application note provides a comprehensive and field-proven protocol for the synthesis of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate. By following the detailed steps for reaction, work-up, and purification, researchers can reliably produce this valuable fluorinated building block in high yield and purity. The emphasis on the causality of procedural choices and rigorous safety measures ensures that this protocol is not only effective but also safe for implementation in a standard organic chemistry laboratory.
References
-
Nakajima, Y., et al. (2015). Synthesis and biological evaluation of novel series of piperidine derivatives as potent and selective EP4 receptor antagonists. Bioorganic and Medicinal Chemistry, 23(15), 4871-4883. Available at: [Link]
-
Merck process chemistry team. (2019). Evaluation of synthetic routes to a syn-fluoro-piperidine pharmacophore. Scientific Update. Available at: [Link]
-
Pearson+. (n.d.). Show how to synthesize the following amines from the indicated starting materials by reductive amination. Pearson Education. Available at: [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Tarasov, E., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11236-11242. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Available at: [Link]
-
Haufe, G., & Leroux, F. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 57(31), 9911-9915. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Introduction: The Fluorine Effect in Neuropharmacology
Application Note: Strategic Incorporation of Fluorinated Scaffolds in CNS Drug Design
In Central Nervous System (CNS) drug discovery, the blood-brain barrier (BBB) acts as the primary gatekeeper.[1] The historical "rule of thumb" suggests that CNS drugs must be lipophilic; however, excessive lipophilicity leads to non-specific binding and toxicity. Fluorine (
Unlike other halogens, fluorine’s Van der Waals radius (
This guide details the decision-making framework and experimental protocols for deploying fluorinated scaffolds to optimize CNS candidates.
Part 1: The Fluorine Decision Matrix (Mechanism & Logic)
Before synthesis, the "Fluorine Scan" strategy should be applied based on the specific liability of the lead compound.
Modulation of Basicity ( ) to Evade P-gp Efflux
Many CNS targets (GPCRs, transporters) require a basic amine for binding (e.g., Asp residue interaction). However, highly basic amines (
-
Low Passive Permeability: Cationic species cross membranes poorly.
-
P-gp Liability: P-glycoprotein (MDR1) actively effluxes cationic amphiphilic drugs.
-
Lysosomal Trapping: High
bases become trapped in acidic lysosomes.
The Fluorine Solution: Placing a fluorine atom
-
Example: In 4-fluoropiperidines, the fluorine lowers the amine
, increasing the fraction of neutral species at pH 7.4, thereby enhancing BBB penetration.
Metabolic Blocking ("Soft Spot" Protection)
Cytochrome P450 enzymes (CYPs) typically oxidize electron-rich C-H bonds. The C-F bond is the strongest single bond in organic chemistry (
-
Strategy: Replace metabolically labile C-H sites (e.g., benzylic positions, para-positions of phenyl rings) with C-F.
-
Caveat: Watch for the "NIH Shift," where an aryl fluorine migrates to an adjacent carbon during oxidation rather than blocking it entirely.[2]
Decision Tree Visualization
Figure 1: Strategic decision tree for fluorine incorporation based on ADME/Tox liabilities.
Part 2: Experimental Protocols
Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
Purpose: High-throughput screening of passive BBB permeability.[1][3][4]
Principle: This assay simulates the BBB using a porcine brain lipid extract coated on a filter support.[1] It specifically measures passive diffusion, excluding transporter effects.
Materials:
-
Donor Plate: 96-well filter plate (PVDF, 0.45 µm pore size).
-
Acceptor Plate: 96-well PTFE plate.
-
Membrane Solution: Porcine Brain Lipid (PBL) extract (20 mg/mL) in Dodecane.
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Carefully pipette 4 µL of the PBL/Dodecane solution onto the filter surface of the Donor plate. Critical: Ensure the solution spreads evenly without air bubbles.
-
-
Donor Solution:
-
Prepare test compounds at 10 µM in PBS (pH 7.4) with <1% DMSO.
-
Add 200 µL of donor solution to the Donor plate (top wells).
-
-
Acceptor Solution:
-
Add 300 µL of PBS (pH 7.4) to the Acceptor plate (bottom wells).
-
-
Sandwich Assembly:
-
Place the Donor plate on top of the Acceptor plate.
-
Cover with a lid to prevent evaporation.
-
-
Incubation:
-
Incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent "edge effects").
-
-
Analysis:
-
Separate plates.
-
Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.[1]
-
-
Calculation:
-
Calculate Effective Permeability (
) using the formula: Where = filter area, = volume, = time.
-
Data Interpretation (CNS Criteria):
| Classification | Permeability ( | Reference Compound |
| CNS + (High) | Propranolol, Verapamil | |
| CNS +/- (Uncertain) | Carbamazepine | |
| CNS - (Low) | Theophylline, Atenolol |
Protocol B: Microsomal Metabolic Stability (Intrinsic Clearance)
Purpose: To validate if fluorine substitution effectively blocks metabolic soft spots.
Materials:
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
-
Cofactor: NADPH regenerating system (or 1 mM NADPH final).
-
Quench Solution: Acetonitrile (ACN) with Internal Standard (IS).
Methodology:
-
Pre-Incubation:
-
Mix HLM (final conc. 0.5 mg/mL) with test compound (1 µM) in phosphate buffer (100 mM, pH 7.4).
-
Incubate at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH to initiate the reaction.
-
-
Sampling:
-
At time points
min, remove aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into ice-cold ACN (1:3 ratio) to precipitate proteins.
-
Centrifuge at 4000 rpm for 20 min.
-
-
Analysis:
-
Analyze supernatant via LC-MS/MS. Monitor for parent depletion and specific fluorinated metabolites (e.g., to check for defluorination).
-
Calculation:
-
Plot
vs. time. The slope is .
Part 3: Advanced Application - PET Tracer Design
Fluorine-18 (
Design Principles:
-
Late-Stage Fluorination: Design the synthesis so the
is introduced in the final step (e.g., nucleophilic displacement of a tosylate or nitro group) to minimize radioactive decay during synthesis. -
Molar Activity: For CNS receptors (often low density), high molar activity (
) is required to avoid receptor saturation with non-radioactive carrier.
Workflow Visualization:
Figure 2: Workflow for
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Link
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232. Link
-
Pike, V. W. (2009). PET radiotracers: crossing the blood–brain barrier and surviving metabolism. Trends in Pharmacological Sciences, 30(8), 431-440. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
- 1. iomcworld.org [iomcworld.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 4. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification techniques for Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
The following guide serves as a specialized Technical Support Center for the purification of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate . This document is designed for researchers requiring high-purity isolation of this intermediate, specifically addressing the challenges of diastereomeric separation and protecting group stability.
Subject: Purification Protocol for Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate Ticket ID: CHEM-SUP-2024-03F Applicable For: Medicinal Chemistry, Process Development, Lead Optimization Safety Warning: Standard laboratory safety protocols (PPE) are mandatory. Fluorinated amines may exhibit specific toxicity profiles.
Chemical Profile & Critical Properties[1][2]
Before initiating purification, verify the physicochemical properties of your target. The presence of the fluorine atom at C3 and the amine at C4 introduces stereochemical complexity (cis/trans isomerism) that dictates the purification strategy.
| Property | Specification | Notes |
| IUPAC Name | tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
| Molecular Formula | C₁₇H₂₅FN₂O₂ | |
| Molecular Weight | 308.40 g/mol | |
| Key Functionalities | Boc-carbamate, Secondary Amine, Fluorine | Acid Sensitive (Boc); Base Sensitive (Potential HF elimination) |
| Stereochemistry | 2 Chiral Centers (C3, C4) | Product is typically a mixture of cis and trans diastereomers.[1][2][3] |
| Physical State | Viscous Oil or Low-Melting Solid | Often solidifies upon salt formation (e.g., HCl or Oxalate). |
Decision Matrix & Workflow
Use the following logic flow to determine the optimal purification route based on your crude mixture's profile.
Figure 1: Purification logic flow.[4] Select Protocol B for distinct diastereomers or Protocol C for overlapping isomers.
Step-by-Step Technical Protocols
Protocol A: Optimized Workup (Boron Removal)
Objective: Remove excess hydride reagents and break boron-amine complexes without deprotecting the Boc group. Context: Reductive aminations using Sodium Triacetoxyborohydride (STAB) often form stable boron-product complexes that mimic impurities or lower yield.
-
Quench: Cool the reaction mixture to 0°C. Slowly add saturated aqueous NaHCO₃ (approx. 5 mL per mmol of substrate).
-
Why? Neutralizes acetic acid and destroys excess hydride safely.
-
-
Boron Complex Breakdown: Stir vigorously for 30–60 minutes at room temperature.
-
Troubleshooting: If the organic layer remains cloudy or yield is low, add a 10% aqueous solution of Potassium Sodium Tartrate (Rochelle salt) and stir for 1 hour.[4] This chelates boron more effectively than bicarbonate.
-
-
Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).[4]
-
Wash: Wash combined organics with Brine (1x). Dry over Na₂SO₄.
-
Concentrate: Evaporate solvent under reduced pressure (<40°C) to obtain the crude oil.
Protocol B: Chromatographic Separation (Silica Gel)
Objective: Separate cis and trans diastereomers and remove benzylamine impurities.[4] Challenge: Secondary amines often "streak" on silica due to interaction with acidic silanols.
-
Stationary Phase: High-performance Silica Gel (40–63 µm).
-
Mobile Phase Modifier: Add 1% Triethylamine (Et₃N) or 1% NH₄OH to the mobile phase to neutralize silica acidity.
-
Gradient System:
Technical Insight: The cis-isomer (fluorine and amine syn) typically exhibits a different Rf than the trans-isomer due to intramolecular H-bonding (F···H–N) or dipole moment differences. Expect the cis-isomer to often be less polar (higher Rf) if intramolecular bonding shields the polar groups, though this depends on the specific conformation.
Protocol C: Salt Formation & Recrystallization
Objective: Purify when chromatography fails to separate diastereomers or to obtain a crystalline solid. Warning: Avoid strong acids (HCl in dioxane/water) that may cleave the Boc group.[4]
-
Dissolution: Dissolve the crude oil in a minimal amount of dry Ethanol (EtOH) or Isopropanol (IPA).[4]
-
Acid Addition: Add 1.0 equivalent of Oxalic Acid (anhydrous) dissolved in the same solvent.
-
Alternative: Use Fumaric acid or Maleic acid for milder conditions.
-
Note: HCl gas in ether can be used if performed strictly at 0°C and filtered immediately, but it carries a high risk of Boc deprotection.
-
-
Crystallization: Allow the solution to stand at 4°C or -20°C overnight. The diastereomers often form salts with significantly different lattice energies, causing one to precipitate preferentially.
-
Recovery: Filter the solid.[5][6] To recover the free base, partition the salt between EtOAc and saturated NaHCO₃.
Troubleshooting & FAQs
Q1: I see two close spots on TLC. Which one is my product? A: Both are likely your product (diastereomers).
-
Mechanism: The reduction of the intermediate iminium ion can occur from either face of the piperidine ring. The steric bulk of the Boc group and the electronic effect of the fluorine (stereoelectronic control) dictate the ratio.
-
Action: Isolate both spots separately if possible. Use NMR (coupling constants,
) to assign configuration.[4] Cis-isomers typically show smaller coupling constants ( Hz) compared to trans-isomers ( Hz) if the ring adopts a chair conformation with substituents equatorial/axial.
Q2: My yield is significantly lower than expected (<50%). A: This is often due to water solubility or boron complexation.[4]
-
Fix 1 (Boron): See Protocol A, Step 2 . Ensure the quench time is long enough to break the N–B bond.
-
Fix 2 (pH): The product is a secondary amine.[7] Ensure the aqueous layer during extraction is basic (pH ~9-10). If the pH is neutral or acidic, the amine will remain protonated in the water layer. Use NaHCO₃ or dilute NaOH.
Q3: The Boc group was lost during purification. A: You likely used an acidic mobile phase or workup.
-
Cause: While Boc is stable to base, it is labile to acid (TFA, HCl, and even acidic silica gel upon prolonged exposure).[4]
-
Prevention: Never use acetic acid in your TLC or column mobile phase. Always use Et₃N (1%) to buffer the silica.[4] Avoid heating the crude mixture >50°C.
Q4: Can I use catalytic hydrogenation instead of STAB? A: Caution is advised.
-
Risk: Benzyl groups are easily cleaved under standard hydrogenation conditions (Pd/C, H₂).[4] If you use hydrogenation to reduce the imine, you might simultaneously deprotect the benzyl group, yielding the primary amine (Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate) instead of the benzylamine.
-
Recommendation: Stick to hydride reagents (STAB or NaBH₃CN) to preserve the benzyl group.[4]
References
-
Synthesis of Fluorinated Piperidines
- Detailed protocols for reductive amination of piperidones and handling of fluorinated intermedi
- Source: Journal of Organic Chemistry, "Synthesis of aminomethyl
-
(General reference for fluorinated piperidine synthesis).[4]
-
Boc Group Stability & Protection
-
Reductive Amination Methodology
- Comparison of STAB vs. other reducing agents and workup procedures for secondary amines.
- Source: Master Organic Chemistry, "Reductive Amin
-
.
-
Diastereomer Separation of Piperidines
- Techniques for resolving cis/trans isomers in 3,4-substituted piperidine systems.
- Source: Preprints.org, "Synthesis and Characterization of cis-/trans-3,4-disubstituted systems".
-
.[4]
For further assistance, please contact the Application Science Division with your specific NMR or LCMS data.[4]
Sources
- 1. t-Butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate | C10H16FNO3 | CID 40152141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position | MDPI [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Welcome to the technical support center for tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical troubleshooting advice for experiments involving this compound. As Senior Application Scientists, we have compiled this information based on chemical principles and field-proven insights to ensure the integrity of your research.
General Stability Profile
Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate is a moderately complex synthetic intermediate. Its stability is primarily influenced by the interplay of its three key functional components: the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the nucleophilic secondary benzylamine, and the fluorinated piperidine ring.
-
Boc Protecting Group: The Boc group is notoriously sensitive to acidic conditions, which will cleave it to reveal the free piperidine nitrogen.[1][2][3] This is the most common and predictable instability of this molecule. The reaction proceeds via a stable tert-butyl cation intermediate.[4]
-
Benzylamino Group: The secondary amine is a potential site for oxidation over time, especially if exposed to air and light. It can also undergo side reactions such as alkylation or acylation if reactive electrophiles are present.
-
Fluoropiperidine Ring: The carbon-fluorine bond is one of the strongest in organic chemistry, making the fluorine substituent itself highly stable.[5] The presence of fluorine can influence the conformational preference and the basicity (pKa) of the piperidine nitrogen, which can in turn affect its reactivity if the Boc group is removed.[6][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I'm seeing an unexpected loss of a peak corresponding to my starting material in my reaction analysis (e.g., LC-MS, TLC), and a new, more polar spot/peak is appearing. What could be happening?
Answer: The most likely cause is the unintended cleavage of the Boc protecting group. This exposes the piperidine nitrogen, resulting in a more polar, primary amine that will behave differently in chromatography.
Causality: The Boc group is readily removed by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] However, even milder acidic conditions can lead to partial or complete deprotection. Potential sources of acid in your experiment include:
-
Acidic reagents: Using acidic coupling reagents, or acidic additives.
-
Solvent degradation: Older or improperly stored solvents like dichloromethane can accumulate acidic impurities.
-
Silica gel: Normal grade silica gel used in chromatography is slightly acidic and can cause deprotection on the column.
-
Aqueous workup: An acidic aqueous wash (e.g., pH < 5) can cleave the Boc group.
Troubleshooting Protocol:
-
Re-evaluate all reagents and solvents: Ensure all reagents are non-acidic or used with an appropriate base to neutralize any acid. Use fresh, high-purity solvents.
-
Buffer your reaction: If compatible with your reaction chemistry, consider adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge any trace acid.
-
Modify your workup: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during your aqueous workup to ensure the organic layer remains neutral or slightly basic.
-
Chromatography considerations: If you suspect deprotection on silica gel, you can either:
-
Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 0.5-1%) in the eluent.
-
Use an alternative stationary phase like alumina.
-
Question 2: My reaction is giving me a complex mixture of products, and I suspect my starting material is participating in side reactions. What are the likely side products?
Answer: Beyond Boc deprotection, the benzylamino group can engage in side reactions.
Causality: The secondary amine is nucleophilic and can react with electrophiles present in your reaction mixture.
Potential Side Reactions:
-
Over-alkylation/acylation: If you are performing a reaction on the piperidine nitrogen (after deprotection), the benzylamine may also react.
-
Oxidation: Exposure to strong oxidizing agents or prolonged exposure to air can lead to the formation of imines or other oxidation products.
Troubleshooting Protocol:
-
Protect the benzylamine: If your reaction conditions are harsh, you may need to consider a synthetic route where the benzylamine is also protected, for example, with a group orthogonal to Boc (like Cbz, which is removed under different conditions).[4]
-
Control stoichiometry: Carefully control the stoichiometry of your electrophiles to minimize reactions at the benzylamine.
-
Inert atmosphere: For sensitive reactions, conduct them under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
Question 3: I've stored the compound for several months and am now seeing impurities in my analysis even before starting a reaction. How should I be storing it?
Answer: While some related compounds are stored at room temperature, long-term storage requires more stringent conditions to prevent slow degradation.[8][9]
Causality: Slow degradation can occur via hydrolysis of the Boc group from atmospheric moisture (which can be slightly acidic) or oxidation of the benzylamine.
Recommended Storage Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the benzylamino group. |
| Container | Tightly sealed, amber glass vial | Protects from light, which can catalyze oxidation, and prevents moisture ingress. |
Frequently Asked Questions (FAQs)
Q: What is the optimal pH range for the stability of this compound? A: The compound is most stable in a neutral to slightly basic pH range (pH 7-9). Avoid acidic conditions (pH < 6) to prevent Boc deprotection.
Q: Is the compound sensitive to light? A: Yes, due to the presence of the benzylamino group, it is recommended to protect the compound from light to minimize the risk of photo-catalyzed oxidation. Store in an amber vial.
Q: What are the expected degradation products? A: The primary degradation product is the Boc-deprotected compound: 4-(benzylamino)-3-fluoropiperidine. Other minor impurities could arise from the oxidation of the benzylamine.
Visualizing Degradation and Troubleshooting
Primary Degradation Pathway: Acid-Catalyzed Deprotection
Caption: Acid-catalyzed cleavage of the Boc protecting group.
Experimental Workflow: Troubleshooting Reaction Failure
Caption: A logical workflow for diagnosing experimental issues.
References
-
MySkinRecipes. Tert-Butyl (3S)-3-Fluoro-4-Oxopiperidine-1-Carboxylate. [Link]
-
ACS Publications. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]
-
PubChem. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. [Link]
-
PubChem. tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PubChem. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. [Link]
-
PubChem. tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. [Link]
-
National Center for Biotechnology Information. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
ResearchGate. The conformational preferences of fluorinated piperidine derivatives.... [Link]
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
ResearchGate. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Tert-Butyl (3S)-3-Fluoro-4-Oxopiperidine-1-Carboxylate [myskinrecipes.com]
- 9. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% | CAS: 907544-20-1 | AChemBlock [achemblock.com]
Technical Support Center: Optimal Storage and Handling of Fluorinated Organic Intermediates
Welcome to the Technical Support Center for Fluorinated Organic Intermediates. This guide is designed for researchers, scientists, and professionals in drug development who utilize these unique and powerful building blocks. The introduction of fluorine into organic molecules dramatically alters their properties, offering enhanced metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, these same properties necessitate specific storage and handling protocols to ensure their integrity and prevent degradation. This resource provides in-depth, evidence-based guidance in a user-friendly question-and-answer format to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
General Storage
Q1: What are the fundamental principles for storing fluorinated organic intermediates?
A1: The primary goal is to mitigate exposure to conditions that can induce degradation, namely heat, light, moisture, and atmospheric oxygen.[4] Therefore, all fluorinated intermediates should be stored in a cool, dry, and dark environment. A well-ventilated area is also crucial to safely disperse any potential vapors.[5] It is imperative to consult the Safety Data Sheet (SDS) for specific handling and storage instructions for each compound.
Q2: What is the ideal temperature range for storing fluorinated intermediates?
A2: The optimal storage temperature is compound-specific. However, a general guideline is to store them at low temperatures to minimize thermal degradation.[4] For many common intermediates, a temperature range of 2-8°C (refrigeration) is sufficient. Highly reactive or thermally sensitive compounds may require storage at -20°C or below in a freezer.[4] Always refer to the supplier's recommendation. Storing at excessively low temperatures can sometimes cause the compound to solidify, which may require careful warming and re-dissolving before use.
Q3: How important is protection from light?
A3: Many fluorinated compounds are photosensitive and can undergo photochemical degradation upon exposure to light, especially UV light.[4][6] This can lead to the formation of impurities or decomposition of the desired product. To prevent this, always store these intermediates in amber glass bottles or other opaque containers.[4] If the original container is clear, it should be stored in a dark cabinet or wrapped in aluminum foil.
Q4: My fluorinated intermediate is a solid. Do I still need to worry about moisture?
A4: Absolutely. Many solid organic compounds, including fluorinated ones, can be hygroscopic. Moisture can lead to hydrolysis of sensitive functional groups, such as esters or the trifluoromethyl group itself under certain conditions.[4][7] It is recommended to store all fluorinated intermediates, both liquid and solid, in tightly sealed containers in a dry environment. The use of desiccants, like silica gel, inside the storage container or in a desiccator cabinet is a good practice to maintain low humidity.[4]
Q5: When is an inert atmosphere necessary for storage?
A5: An inert atmosphere, typically nitrogen or argon, is crucial for compounds that are sensitive to oxidation or react with components of the air, such as oxygen or carbon dioxide.[4] This is particularly important for organometallic fluorinated intermediates or those with highly reactive functional groups. To store under an inert atmosphere, the container should be flushed with the inert gas before sealing. For frequent access, storage in a glovebox is the ideal solution.
Container and Material Compatibility
Q6: What type of container is best for storing fluorinated intermediates?
A6: Borosilicate glass (e.g., Pyrex®) is generally the preferred material for storing fluorinated organic intermediates due to its chemical inertness.[4] For photosensitive compounds, amber glass is essential.[4] High-density polyethylene (HDPE) that has been fluorinated is also a suitable option, as the fluorination process creates a barrier that is highly resistant to chemical degradation by many organic compounds.[8] Standard plastic containers should be avoided as they can be susceptible to chemical erosion or leaching of plasticizers.[8]
Q7: Are there any materials I should avoid for storing or handling these compounds?
A7: Yes. Avoid storing fluorinated intermediates in containers with incompatible caps or liners. For example, some reactive intermediates may degrade rubber or certain plastic liners. Polytetrafluoroethylene (PTFE) lined caps are generally a safe choice. It is also critical to avoid storing them near strong acids, bases, oxidizing agents, or reducing agents unless their compatibility is known.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of fluorinated organic intermediates.
Issue 1: I suspect my fluorinated intermediate has degraded. How can I confirm this?
Causality: Degradation can be triggered by improper storage conditions (exposure to heat, light, or moisture) or inherent instability of the molecule. Common degradation pathways include hydrolysis, thermal decomposition, and photolysis.[4][6][9] For example, perfluoroalkenes can degrade at temperatures as low as 200°C.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected degradation.
Experimental Protocol: Purity Assessment by ¹⁹F NMR
-
Sample Preparation: Accurately weigh a small amount of the fluorinated intermediate (typically 5-10 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer. ¹⁹F NMR is a powerful tool for identifying and quantifying fluorinated compounds and their degradation products.[4]
-
Data Acquisition: Acquire a ¹⁹F NMR spectrum. The chemical shifts, signal multiplicity, and integration values provide a unique fingerprint of the molecule.
-
Data Analysis: Compare the obtained spectrum with the reference spectrum from the supplier or literature. The appearance of new signals or changes in the integration of existing signals can indicate the presence of impurities or degradation products.
Issue 2: My reaction yield is lower than expected when using a fluorinated building block.
Causality: This could be due to several factors:
-
Degraded starting material: As discussed in Issue 1, the purity of your intermediate is critical.
-
Incompatibility with reaction conditions: Some fluorinated compounds may be unstable under strongly acidic, basic, or high-temperature reaction conditions. For example, the trifluoromethyl group can undergo hydrolysis under certain basic conditions.[7][11]
-
Solvent effects: The choice of solvent can significantly impact the reactivity and stability of fluorinated intermediates.
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting the reaction, confirm the purity of your fluorinated intermediate using the methods described above.
-
Review Reaction Conditions: Scrutinize your reaction protocol. Could the temperature be too high? Is a strong base or acid necessary, or could a milder alternative be used?
-
Solvent Compatibility: Ensure the solvent is dry and de-gassed if necessary. Consult literature for solvent compatibility with your specific class of fluorinated compound.
-
Incremental Addition: For highly reactive fluorinated reagents, consider slow, portion-wise addition to control the reaction temperature and minimize side reactions.
Issue 3: I observe unexpected side products in my reaction.
Causality: The formation of unexpected side products can often be traced back to the reactivity of the fluorinated intermediate itself or its degradation products. For example, photolysis of fluorinated phenols can lead to a variety of byproducts.[4]
Logical Relationship Diagram:
Caption: Causes and effects of reaction issues with fluorinated intermediates.
Preventative Measures:
-
Freshly Opened Reagents: Whenever possible, use freshly opened bottles of fluorinated intermediates for critical reactions.
-
Small-Scale Test Reaction: Before committing a large amount of material, perform a small-scale test reaction to identify any potential issues.
-
Thorough Literature Search: Review the literature for similar transformations involving your specific or a closely related fluorinated building block to anticipate potential side reactions.
Data Summary Table
| Parameter | General Recommendation | Rationale |
| Temperature | 2-8°C (refrigeration) or ≤ -20°C (freezer)[4] | Minimizes thermal degradation and slows down reactive processes.[12] |
| Light | Store in amber or opaque containers.[4] | Prevents photochemical degradation.[6] |
| Moisture | Tightly sealed containers, use of desiccants.[4] | Prevents hydrolysis of sensitive functional groups.[7] |
| Atmosphere | Inert gas (N₂, Ar) for sensitive compounds.[4] | Prevents oxidation and reaction with atmospheric gases. |
| Container | Borosilicate glass or fluorinated HDPE.[4][8] | Ensures chemical inertness and prevents contamination. |
References
-
Procyon Chemicals. (2025, June 18). How to store fluorinated pharmaceutical intermediates properly? Retrieved from [Link]
-
Altarawneh, M., Almatarneh, M. H., & Dlugogorski, B. Z. (2021). Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches. Request PDF. Retrieved from [Link]
-
Library and Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Retrieved from [Link]
-
Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Retrieved from [Link]
-
Ting, R., Adam, M. J., & Perrin, D. M. (2013). The effects of aromatic substitution on the hydrolytic half-life of the B-F bond of aryltrifluoroborates. ResearchGate. Retrieved from [Link]
-
Benet-Buchholz, J., & Pons, J. (2014). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC. Retrieved from [Link]
-
Otsuka, K., & Kunitake, S. (2001). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. Request PDF. Retrieved from [Link]
-
Performance Market Insights. (n.d.). By Segment of Organic Fluorinated Compounds Market. Retrieved from [Link]
-
Adi, S. N., & Altarawneh, M. (2019). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC - NIH. Retrieved from [Link]
-
Invopak. (2025, April 23). Chemical Packaging: Choosing the Right Chemical Containers. Retrieved from [Link]
-
McKay, G., Gonsior, M., & Arnold, W. A. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. PMC - NIH. Retrieved from [Link]
-
PFAS Central. (n.d.). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. Retrieved from [Link]
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Retrieved from [Link]
-
DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]
-
US EPA. (2025, April 18). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Retrieved from [Link]
-
Bornstein, J., Leone, S. A., & Sullivan, W. F. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society. Retrieved from [Link]
-
Dinglasan, M. J. A., Ye, Y., Edwards, E. A., & Mabury, S. A. (2004). Biodegradation of fluorinated alkyl substances. PubMed. Retrieved from [Link]
-
Murphy, C. D. (2010). Biodegradation and biotransformation of organofluorine compounds. PubMed. Retrieved from [Link]
-
Books. (2025, August 29). Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. Retrieved from [Link]
-
NIH. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. Retrieved from [Link]
-
Tesis Doctorals en Xarxa. (n.d.). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. Retrieved from [Link]
-
RSC Publishing. (2024, June 24). Chemo-, regio-, and stereoselective tetrafunctionalization of fluoroalkynes enables divergent synthesis of 5-7-membered azacycles. Retrieved from [Link]
-
PMC - NIH. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
-
Beilstein Journals. (2020, October 16). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Retrieved from [Link]
-
ResearchGate. (2025, October 30). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Strategies for the Biodegradation of Polyfluorinated Compounds. Retrieved from [Link]
-
Universitat Rovira i Virgili. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Retrieved from [Link]
-
PMC - NIH. (2024, October 24). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]
-
NIH. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†. Retrieved from [Link]
-
Egyptian Drug Authority. (n.d.). Stability study protocol. Retrieved from [Link]
-
Beilstein Journals. (2024, October 24). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]
-
ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
OSTI.GOV. (2025, February 6). Fluoride Analysis by Ion Chromatography in Support of Fast Critical Assembly (FCA) Spent Nuclear Fuel Processing. Retrieved from [Link]
-
Tokyo Tech News. (2009, May 31). Green chemistry: Degrading fluorinated materials biologically. Retrieved from [Link]
-
INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]
-
EPA. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2024, September 26). Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account. Retrieved from [Link]
-
PMC - NIH. (n.d.). Why Is the Biodegradation of Polyfluorinated Compounds So Rare? Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Fluoride in Water by Reversed-Phase High-Performance Liquid Chromatography using F --La 3+-Alizarin Complexone Ternary Complex. Retrieved from [Link]
-
Beilstein Journals. (2020, October 6). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART III. PHENYLBISTRIFLUOROMETHYLPHOSPHINE AND RELATED COMPOUNDS. Retrieved from [Link]
-
Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance Market Insights - By Segment of Organic Fluorinated Compounds Market [sites.google.com]
- 6. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pfascentral.org [pfascentral.org]
Technical Support Center: Degradation Pathways for Boc-Protected Amino Compounds
Role: Senior Application Scientist Department: Synthetic Chemistry & Peptide Process Development Status: Operational
Introduction
Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.
If you are working with tert-Butyloxycarbonyl (Boc) protection, you likely chose it for its orthogonality to base-labile groups (like Fmoc) and its resistance to catalytic hydrogenation. However, "stable" is a relative term. In my 15 years of process development, I have seen Boc groups vanish during "mild" acidic workups and transform into unwanted ureas during thermal processing.
This guide is not a textbook definition; it is a troubleshooting manual designed to diagnose why your Boc group failed and how to prevent it.
Module 1: The "Vanishing" Boc Group (Acid Sensitivity)
The Issue
"I performed an acidic extraction to remove excess amine, and my Boc-protected product disappeared or degraded."
The Mechanism
Boc cleavage is acid-catalyzed.[1][2][3][4][5] While we intentionally use strong acids (TFA, HCl) for deprotection, unintentional degradation occurs when the pH drops below a critical threshold during workup. The mechanism involves protonation of the carbonyl oxygen, followed by the fragmentation of the tert-butyl cation.
Diagram: Acid-Catalyzed Degradation Pathway
Figure 1: Mechanism of acid-catalyzed Boc cleavage. Note that the rate-limiting step is the fragmentation of the protonated intermediate.
Troubleshooting & Protocol
| Symptom | Root Cause | Corrective Action |
| Loss of Boc during extraction | Aqueous layer pH < 3.0 | Switch Acid: Use 0.5M Citric Acid or KHSO₄ instead of HCl. Keep washes cold (0°C) and brief (< 10 min). |
| Degradation on Silica Gel | Lewis acidity of Silica | Neutralize Silica: Pre-wash the column with 1% Triethylamine (TEA) in hexane/EtOAc before loading. |
| Cleavage in Lewis Acid conditions | Presence of AlCl₃, BF₃, or Zn(OTf)₂ | Avoid Lewis Acids: Boc is labile to Lewis acids. If a Lewis acid step is required, switch to a Cbz or Acetyl group. |
Expert Insight:
"Many protocols suggest washing with 1M HCl. For Boc-amines, this is gambling. The cleavage follows second-order kinetics dependent on acid concentration [1].[3][4] Always verify the pH of your aqueous layer; if it hits pH 1-2, you are actively deprotecting your compound."
Module 2: The "Return of the t-Butyl" (Cation Scavenging)
The Issue
"My Boc deprotection worked, but my mass spec shows a +56 Da adduct on my peptide/scaffold."
The Mechanism
When Boc is cleaved, it releases the tert-butyl cation (
Common Victims (Side Reactions):
-
Tryptophan (Trp): Indole ring alkylation.
-
Tyrosine (Tyr): Phenolic ring alkylation.
-
Methionine (Met): S-alkylation (sulfonium salt).
-
Cysteine (Cys): S-alkylation.
Diagram: Scavenging vs. Alkylation Workflow
Figure 2: Competition kinetics between internal nucleophiles and external scavengers for the reactive t-butyl cation.
Scavenger Cocktails (The "Golden Standard")
Do not use neat TFA for complex molecules. Use these validated cocktails:
| Cocktail Name | Composition (v/v) | Best Use Case |
| Reagent B | TFA (88%) / Phenol (5%) / Water (5%) / TIS (2%) | General peptide synthesis. |
| Reagent K | TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%) | Peptides with Met, Cys, Trp . (EDT smells terrible but is essential for Met/Cys). |
| Silane Mix | TFA (95%) / Triisopropylsilane (TIS) (2.5%) / Water (2.5%) | Simple organic molecules with aromatic rings. |
Expert Insight:
"Water is a surprisingly good scavenger, but it is immiscible with the hydrophobic t-butyl cation. TIS (Triisopropylsilane) acts as a hydride donor to quench the cation into isobutane, which is an inert gas. Always include TIS if you have aromatic rings." [2]
Module 3: Thermal Instability & Isocyanates
The Issue
"I heated my reaction to 120°C, and my Boc-amine converted into a urea or an insoluble precipitate."
The Mechanism
While Boc is thermally stable up to ~150°C in pure form, in solution (especially polar protic solvents) or presence of weak nucleophiles, it can degrade via isocyanate formation .
-
Pathway: The proton on the nitrogen transfers to the carbonyl oxygen (concerted mechanism).
-
Intermediate: Elimination of t-butanol yields an Isocyanate (
). -
Fate: The isocyanate reacts with any available amine (even the product amine) to form a Urea dimer (
).
Troubleshooting Guide
-
Q: Can I reflux Boc-amines in DMF?
-
A: Risky. DMF decomposes to dimethylamine upon heating, which will attack the Boc group or the isocyanate intermediate. Use DMA (Dimethylacetamide) or NMP if heating is required.
-
-
Q: What is the safe temperature limit?
-
A: Keep reactions < 80°C. If you must go higher (e.g., for a Suzuki coupling), ensure the pH is strictly neutral or slightly basic to prevent acid-assisted thermal cleavage.
-
Module 4: Aspartimide Formation (Peptide Specific)
The Issue
"I synthesized a peptide with an Asp-Gly sequence. The mass is correct (-18 Da for water loss), but the HPLC shows two peaks."
The Mechanism
This is the Aspartimide rearrangement. It is a cyclization reaction where the amide nitrogen of the next amino acid attacks the ester of the Aspartic acid side chain. This forms a 5-membered succinimide ring.
-
Trigger: Basic conditions (e.g., Piperidine in Fmoc synthesis, or neutralization steps in Boc synthesis).
-
Result: The ring opens to form a mixture of
-Asp (correct) and -Asp (isopeptide) products.
Diagram: Aspartimide Formation
Figure 3: The Aspartimide pathway. The formation of the ring is often followed by reopening to the unwanted Beta-aspartyl peptide.
Prevention Strategy
-
Steric Bulk: Use bulky esters for the Asp side chain (e.g., Asp(OcHx) - cyclohexyl ester) instead of benzyl esters (Asp(OBzl)) in Boc chemistry. The bulk prevents the attack [3].[6]
-
Hmb Protection: Use Hmb (2-hydroxy-4-methoxybenzyl) protection on the backbone nitrogen of the next residue (e.g., Gly) to physically block the attack.
References
-
Lundt, B. F., et al. (1978). "Selective removal of the N-alpha-t-butoxycarbonyl group in the presence of tert-butyl esters and other acid-sensitive groups." International Journal of Peptide and Protein Research.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (See Chapter on Carbamates).
-
Mergler, M., et al. (2003). "Aspartimide formation in peptide synthesis: A review." Journal of Peptide Science.
-
Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
Sources
Technical Support Center: Scaling Up the Synthesis of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Welcome to the technical support guide for the synthesis and scale-up of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate. This critical building block is integral to numerous drug discovery programs, and its efficient, safe, and scalable synthesis is paramount. The introduction of a fluorine atom adjacent to the amine modulates the piperidine's basicity, a key factor in optimizing pharmacokinetic and pharmacodynamic properties.[1][2]
This guide is structured to provide actionable solutions to common challenges encountered during laboratory and pilot-plant scale production. We will delve into the mechanistic rationale behind procedural choices, offering a framework for robust process development and troubleshooting.
Synthetic Overview
The most common and efficient route to the target molecule is a direct reductive amination between tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate and benzylamine. This one-pot reaction is typically mediated by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), which selectively reduces the intermediate iminium ion in the presence of the starting ketone.[3][4]
Caption: General workflow for the reductive amination synthesis.
Part 1: Troubleshooting the Core Synthesis (Q&A)
This section addresses the most frequent issues observed during the synthesis, providing both diagnostic advice and corrective actions.
Q1: My reaction yield is consistently low, or the reaction has stalled. What are the primary causes?
Answer: Low conversion is one of the most common hurdles in reductive amination. The root cause typically lies in one of three areas: the iminium ion formation, the activity of the reducing agent, or reagent quality.
-
Mechanistic Insight: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. The formation of this iminium is an equilibrium-driven process and is often the rate-limiting step. The presence of water can hydrolyze the iminium ion back to the starting materials, stalling the reaction.
-
Troubleshooting Steps:
-
Moisture Control: Sodium triacetoxyborohydride (STAB) is highly moisture-sensitive.[5] Ensure it is stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (DCM or DCE are common) to minimize water content.
-
Acid Catalysis: The formation of the iminium ion is catalyzed by acid. A small amount of acetic acid (typically 1-2 equivalents) is often added to facilitate this step. However, excess acid can protonate the benzylamine, rendering it non-nucleophilic. If you suspect pH issues, check the reaction mixture's pH; it should be mildly acidic (pH 5-6).
-
Reagent Quality: Verify the purity of your starting ketone and benzylamine. Impurities can interfere with the reaction. Benzylamine, in particular, can oxidize over time. Using freshly distilled benzylamine is recommended for best results.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] If the reaction stalls (i.e., starting material is consumed, but no product forms), it may point to an issue with the reducing agent. In such cases, a second, fresh portion of STAB can sometimes restart the reaction.
-
Caption: Decision tree for troubleshooting low reaction yields.
Q2: I'm observing a significant amount of a byproduct that appears to be the reduced ketone (tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate). Why is this happening?
Answer: The formation of the corresponding alcohol is a classic sign of a non-selective reduction. While STAB is generally selective for the iminium ion, certain conditions can lead to the reduction of the starting ketone.
-
Mechanistic Insight: STAB is a milder reducing agent than sodium borohydride (NaBH₄) precisely because its hydrides are sterically hindered and electronically deactivated by the acetate groups. This makes it slow to react with ketones but fast to react with the more electrophilic iminium ion.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Confirm you are using STAB and not a more powerful reducing agent like sodium borohydride by mistake. For this specific transformation, STAB is the reagent of choice.[3]
-
Reaction Temperature: Reductive aminations are typically run at ambient temperature. Elevated temperatures can increase the rate of ketone reduction. Ensure your reaction is not overheating, especially during reagent addition.
-
Order of Addition: The preferred method is to pre-mix the ketone, amine, and any acid catalyst to allow the iminium equilibrium to establish before adding the reducing agent. Adding the reducing agent to the ketone before the amine is present will almost certainly lead to alcohol byproduct formation.
-
Q3: My final product is difficult to purify. It streaks badly on silica gel chromatography. What are my options?
Answer: The basic nitrogen of the piperidine ring and the benzylamine moiety can interact strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape and difficult purification.[7]
-
Chromatography Solutions:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (TEA) or ammonium hydroxide in the mobile phase will competitively bind to the silica's active sites, improving the peak shape of your product.[7]
-
Alternative Stationary Phases: Consider using an amine-functionalized silica gel column or neutral alumina.[8] These are specifically designed to mitigate the issues seen with basic compounds.
-
-
Non-Chromatographic Purification:
-
Acid-Base Extraction: Exploit the basicity of your product. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to extract your amine product into the aqueous phase as its hydrochloride salt. Neutral and acidic impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract your purified free-base product back into an organic solvent like DCM or EtOAc.
-
Salt Precipitation: An alternative is to precipitate the product as a salt. After the initial workup, dissolve the crude material in a suitable solvent (like ether or EtOAc) and add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt, which can often be collected by filtration in high purity.[9]
-
Part 2: Scale-Up Considerations & FAQs
Scaling up a reaction introduces new challenges related to safety, heat transfer, and material handling.
Q4: What are the primary safety concerns when scaling up this synthesis?
Answer: The main safety hazard is the handling of sodium triacetoxyborohydride.
-
STAB Reactivity: STAB reacts with water to release flammable hydrogen gas.[10][11] On a large scale, this can lead to a dangerous pressure buildup and a significant fire hazard. All additions must be done under a robust inert atmosphere, and the reaction vessel must be equipped with adequate pressure relief.
-
Exotherm Control: While the reaction is not violently exothermic, the quench step (destroying excess STAB) can be. The quench is typically done with a saturated aqueous solution of sodium bicarbonate. This should be performed slowly, with efficient stirring and cooling, to control the rate of gas evolution (H₂ and CO₂) and any temperature increase.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[5] When handling large quantities of STAB powder, respiratory protection should be considered to avoid inhalation.[11]
Q5: How does the choice of reducing agent impact scalability?
Answer: The choice of reducing agent is critical for a safe, efficient, and economical large-scale process.
| Reducing Agent | Pros | Cons on Scale-Up |
| Sodium Triacetoxyborohydride (STAB) | High selectivity for imines; mild conditions.[3] | Moisture sensitive; generates borate waste streams; can be costly. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective and effective.[4] | Highly toxic (releases HCN gas under acidic conditions); significant waste treatment concerns. Not recommended for scale-up. |
| Catalytic Hydrogenation (H₂, Pd/C) | Atom economical ("green"); low cost; simple workup.[12][13] | Requires specialized high-pressure equipment; potential for catalyst poisoning; risk of de-benzylation side reaction. |
For many processes, catalytic hydrogenation is the ultimate goal for large-scale manufacturing due to its cost and environmental benefits. However, it requires significant process development to optimize catalyst loading, pressure, and temperature to avoid side reactions like debenzylation. For pilot-scale and initial GMP campaigns, STAB often remains the most practical and reliable option despite its cost.
Q6: How can I confirm the identity and purity of my final product?
Answer: A combination of analytical techniques is required for full characterization.
-
Identity Confirmation:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure and connectivity. ¹⁹F NMR is particularly useful to confirm the presence and environment of the fluorine atom.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. A standard method would use a C18 column with a mobile phase of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Elemental Analysis (CHN): To confirm the elemental composition of the bulk material.
-
Part 3: Detailed Experimental Protocol (Lab Scale)
This protocol is a representative procedure for a 10-gram scale synthesis.
Materials:
-
tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 eq)
-
Benzylamine (1.1 eq, freshly distilled)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Glacial Acetic Acid (1.2 eq)
-
Dichloromethane (DCM), anhydrous (approx. 10 volumes)
Procedure:
-
Setup: To a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate and anhydrous DCM.
-
Amine Addition: Add benzylamine followed by glacial acetic acid to the stirred solution at room temperature. Stir the mixture for 30 minutes to allow for iminium ion formation.
-
Reduction: Add the sodium triacetoxyborohydride (STAB) portion-wise over 20-30 minutes. Note: Control the addition rate to keep the internal temperature below 30 °C.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's completion by TLC or LC-MS (typically 4-12 hours).
-
Quench: Once the starting ketone is consumed, cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous sodium bicarbonate solution to quench the excess STAB. Caution: Vigorous gas evolution will occur. Continue addition until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as an oil or waxy solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine. Combine the pure fractions and concentrate to afford the final product.
References
- Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
-
ACS Publications. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for isolation of an organic amine.
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
ACS Publications. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Retrieved from [Link]
-
National Institutes of Health. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. Retrieved from [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
-
Supporting Information. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Retrieved from [Link]
-
Scharlab. (2024). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PubMed Central. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
-
ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
ScienceDaily. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
ACS Publications. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development. Retrieved from [Link]
-
Googleapis.com. (n.d.). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Retrieved from [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 13. tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the unequivocal structural confirmation of novel chemical entities is a cornerstone of a successful research and development pipeline.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the structural elucidation of organic molecules, providing profound insights into the connectivity and spatial arrangement of atoms.[3][4][5] This guide presents a comprehensive, data-supported workflow for the validation of the molecular structure of tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, a substituted piperidine derivative of interest in medicinal chemistry.
The synthetic route to this compound could potentially yield a regioisomeric impurity, tert-butyl 3-(benzylamino)-4-fluoropiperidine-1-carboxylate. Distinguishing between these two isomers is critical, as their divergent stereoelectronic properties will profoundly impact their biological activity and downstream applications. This guide will objectively compare the expected NMR spectral data for both isomers and provide a detailed, step-by-step protocol for acquiring and interpreting the necessary NMR experiments to definitively confirm the correct structure.
The Analytical Challenge: Differentiating Regioisomers
The core analytical challenge lies in unambiguously determining the positions of the fluorine atom and the benzylamino group on the piperidine ring. While both isomers share the same molecular formula and thus the same mass, their NMR spectra will exhibit distinct and predictable differences in chemical shifts and spin-spin coupling patterns. A multi-dimensional NMR approach is essential for a conclusive assignment.
Experimental Workflow: A Multi-faceted NMR Approach
A suite of NMR experiments is required to build a complete picture of the molecular structure. The workflow outlined below is designed to provide overlapping and confirmatory data, ensuring a high degree of confidence in the final structural assignment.
Caption: A comprehensive NMR workflow for structural elucidation.
Experimental Protocol
Sample Preparation:
-
Dissolve 10-15 mg of the synthesized compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR referencing.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[6][7][8] Methylene (CH₂) groups will appear as negative peaks, while methine (CH) and methyl (CH₃) groups will be positive.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The chemical shift will be indicative of the fluorine's electronic environment.[9][10]
-
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, typically over two to three bonds, establishing the connectivity of the proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a "fingerprint" of C-H one-bond connections.[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is key to establishing connectivity across quaternary carbons and heteroatoms. It shows correlations between protons and carbons that are typically two to three bonds away.[13]
Comparative Data Analysis: The Decisive Evidence
The following tables present the expected ¹H and ¹³C NMR data for both the target compound and its potential regioisomeric impurity. The analysis of these predicted data highlights the key differences that will allow for a definitive structural assignment.
Predicted ¹H NMR Data
| Assignment | Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate (Target) | Tert-butyl 3-(benzylamino)-4-fluoropiperidine-1-carboxylate (Impurity) | Key Differentiator |
| H-3 | ~4.5 ppm (dm, ¹JHF ≈ 48 Hz) | ~3.2 ppm (m) | Large ¹JHF coupling constant in the target molecule. |
| H-4 | ~3.0 ppm (m) | ~4.7 ppm (dm, ¹JHF ≈ 48 Hz) | Large ¹JHF coupling constant in the impurity. |
| Piperidine Protons | Complex multiplets | Complex multiplets | The specific splitting patterns and chemical shifts of H-3 and H-4 are the most telling features. |
| Benzyl CH₂ | ~3.8 ppm (s) | ~3.8 ppm (s) | Unlikely to be a significant differentiator. |
| Aromatic Protons | ~7.2-7.4 ppm (m) | ~7.2-7.4 ppm (m) | Unlikely to be a significant differentiator. |
| Boc CH₃ | ~1.45 ppm (s) | ~1.45 ppm (s) | Unlikely to be a significant differentiator. |
Predicted ¹³C NMR Data
| Assignment | Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate (Target) | Tert-butyl 3-(benzylamino)-4-fluoropiperidine-1-carboxylate (Impurity) | Key Differentiator |
| C-3 | ~90 ppm (d, ¹JCF ≈ 180 Hz) | ~58 ppm (d, ²JCF ≈ 20 Hz) | Large one-bond C-F coupling in the target molecule.[14] |
| C-4 | ~55 ppm (d, ²JCF ≈ 20 Hz) | ~88 ppm (d, ¹JCF ≈ 180 Hz) | Large one-bond C-F coupling in the impurity.[14] |
| C-2, C-5, C-6 | ~40-50 ppm | ~40-50 ppm | The carbon directly attached to fluorine will be significantly downfield shifted and show a large one-bond coupling constant. |
| Boc C=O | ~155 ppm | ~155 ppm | Unlikely to be a significant differentiator. |
| Boc C(CH₃)₃ | ~80 ppm | ~80 ppm | Unlikely to be a significant differentiator. |
| Boc C(CH₃)₃ | ~28 ppm | ~28 ppm | Unlikely to be a significant differentiator. |
The Power of 2D NMR in Structural Confirmation
While 1D NMR provides strong initial evidence, 2D NMR experiments, particularly HMBC, offer irrefutable proof of the atomic connectivity.
Caption: Key HMBC and COSY correlations for isomer differentiation.
Analysis of Key 2D Correlations:
-
For the Target Compound (4-benzylamino-3-fluoro):
-
HMBC: A crucial correlation will be observed between the protons of the benzylic methylene (Bn-CH₂) and the C-4 carbon of the piperidine ring. This confirms that the benzylamino group is attached to C-4.
-
COSY: A clear correlation will be seen between H-3 and H-4, confirming their adjacent positions.
-
-
For the Impurity (3-benzylamino-4-fluoro):
-
HMBC: The benzylic methylene protons will show a correlation to the C-3 carbon.
-
COSY: A correlation between H-3 and H-4 will also be present here, but the chemical shifts and splitting patterns of these protons will be distinctly different from the target compound due to the different neighboring substituents.
-
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the definitive structure of tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate can be confidently assigned. The key diagnostic features are the large one-bond H-F and C-F coupling constants and the specific long-range correlations observed in the HMBC spectrum. This rigorous, data-driven approach is essential for ensuring the quality and integrity of chemical matter in drug discovery and development, preventing the costly pursuit of incorrectly identified compounds.
References
-
Gary E. Martin, "NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC," ACS Publications, [Link][13]
-
Macmillan Group, "SUPPLEMENTARY INFORMATION," Princeton University, [Link]
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Chemistry LibreTexts, "6.4: DEPT C-13 NMR Spectroscopy," Chemistry LibreTexts, [Link][7]
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National Institutes of Health, "Structure elucidation of uniformly 13C labeled small molecule natural products," PMC, [Link][11]
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Wikipedia, "Fluorine-19 nuclear magnetic resonance spectroscopy," Wikipedia, [Link][9]
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ResearchGate, "1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11," ResearchGate, [Link]
-
YouTube, "Proton NMR Analysis to identify Isomers," YouTube, [Link]
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Bruker, "NMR spectroscopy: Quality control of pharmaceutical products," Bruker, [Link][3]
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National Institutes of Health, "NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties," PMC, [Link][1]
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Anasazi Instruments, "Active Nuclei Fluorine-19 NMR Spectroscopy," Anasazi Instruments, [Link]
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Emery Pharma, "Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing," Emery Pharma, [Link]
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Columbia University, "HSQC and HMBC," NMR Core Facility, [Link][12]
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National Institutes of Health, "The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities," PMC, [Link]
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University of Oxford, "A User Guide to Modern NMR Experiments," Chemistry Research Laboratory, [Link][8]
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National Institutes of Health, "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients," PMC, [Link][5]
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Royal Society of Chemistry, "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants," Journal of the Chemical Society, Perkin Transactions 2, [Link][14]
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National Institutes of Health, "19F-centred NMR analysis of mono-fluorinated compounds," PMC, [Link][10]
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Spectroscopy, "NMR Spectroscopy Revolutionizes Drug Discovery," Spectroscopy, [Link][2]
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A Senior Application Scientist's Guide to Strategic Alternatives in Fluorinated Piperidine Synthesis
A Comparative Analysis of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate and its Synthetic Equivalents
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated piperidines into molecular scaffolds is a cornerstone of modern medicinal chemistry. The fluorine atom, with its unique electronic properties, can profoundly influence a molecule's pKa, metabolic stability, and binding affinity.[1] Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate stands as a valuable and frequently utilized building block in this endeavor. However, the exigencies of a complex synthetic campaign often necessitate the exploration of alternative building blocks to navigate challenges in protecting group strategy, reactivity, and overall synthetic efficiency.
This guide provides an in-depth, objective comparison of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate with its key synthetic alternatives. We will delve into the practical and mechanistic considerations that underpin the selection of an optimal building block, supported by experimental data and detailed protocols to inform your synthetic design.
The Central Role of the 3-Fluoro-4-aminopiperidine Scaffold
The 3-fluoro-4-aminopiperidine motif is a privileged scaffold in numerous pharmacologically active agents. The strategic placement of the fluorine atom can modulate the basicity of the piperidine nitrogen, a critical factor in optimizing drug-target interactions and mitigating off-target effects, such as hERG channel affinity.[2] The conformational preference of the fluorine atom, often axial in the protonated state, can also play a crucial role in dictating the three-dimensional structure of the molecule and its subsequent biological activity.[3][]
Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate offers a convenient entry point to this scaffold, with the Boc group providing robust protection of the piperidine nitrogen and the benzyl group serving as a stable, yet removable, protecting group for the 4-amino functionality.
Comparative Analysis of Synthetic Alternatives
The choice of a building block for the synthesis of 3-fluoro-4-aminopiperidine derivatives extends beyond the target compound. Several alternatives offer distinct advantages in terms of protecting group orthogonality, reactivity in subsequent steps, and overall synthetic strategy. Here, we compare the parent compound with three key alternatives:
-
Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate: The debenzylated analogue, providing a free primary amine for direct functionalization.
-
Benzyl (or Cbz) protected 4-amino-3-fluoropiperidine-1-carboxylate: Employing an alternative, orthogonally protected amine.
-
Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate: Introducing a versatile azide functionality for subsequent "click" chemistry or reduction to the amine.
The following table summarizes the key characteristics and comparative performance of these building blocks.
| Feature | Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | Benzyl 4-(Cbz-amino)-3-fluoropiperidine-1-carboxylate | Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate |
| Synthesis | Typically prepared via multi-step sequences involving fluorination of a piperidine precursor. | Obtained by debenzylation of the parent compound, often via catalytic hydrogenation.[5] | Synthesized using similar strategies to the Boc-benzylamino derivative, but with Cbz protection. | Prepared from a corresponding alcohol via activation and displacement with an azide source. |
| Amine Protection | Benzyl group on the 4-amino position. | Unprotected primary amine. | Cbz group on the 4-amino position. | Azide serves as a masked primary amine. |
| Piperidine Protection | Boc group. | Boc group. | Can be Boc or other suitable groups. | Boc group. |
| Orthogonality | Benzyl group removed by hydrogenolysis; Boc group by acid.[6] | N/A | Cbz group removed by hydrogenolysis; Boc group by acid.[6] | Azide reduced by hydrogenation or Staudinger reaction; Boc by acid. |
| Reactivity | Secondary amine at C4 can undergo N-alkylation. | Primary amine is highly nucleophilic and can be readily acylated, alkylated, or used in reductive aminations. | Cbz-protected amine is unreactive until deprotection. | Azide is unreactive towards common electrophiles but undergoes specific reactions like cycloadditions. |
| Typical Yields | Variable depending on the specific synthetic route. | Quantitative debenzylation is often achievable.[5] | Synthesis yields are generally comparable to the Boc-benzylamino analogue. | Good to excellent yields for the azidation step. |
| Stereoselectivity | Diastereoselectivity is a key challenge in the synthesis, with both syn and anti isomers being accessible depending on the route. | Stereochemistry is retained from the precursor. | Stereoselectivity is determined during the initial synthesis of the fluorinated piperidine core. | Stereochemistry is typically inverted from the starting alcohol if an SN2 pathway is followed. |
| Advantages | Commercially available; stable intermediate. | Directly exposes the primary amine for functionalization. | Offers an alternative orthogonal protecting group strategy to the benzyl group. | Azide allows for the introduction of diverse functionalities via click chemistry; stable to a wide range of reaction conditions. |
| Disadvantages | Requires a separate debenzylation step to access the primary amine. | The unprotected amine may require protection in subsequent steps depending on the desired chemistry. | Requires a separate deprotection step. | Requires reduction to access the primary amine; azides can be energetic and require careful handling. |
Experimental Workflows and Methodologies
To provide a practical context for the comparison, we present detailed experimental workflows for the synthesis and utilization of these key building blocks.
Workflow 1: Synthesis and Debenzylation of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
This workflow illustrates the typical sequence for utilizing the parent compound, involving an initial synthesis followed by deprotection to reveal the key primary amine.
Caption: Synthesis and deprotection of the target compound.
Experimental Protocol: Debenzylation [5]
-
Reactants: Tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq), Ammonium formate (10 eq), 10% Palladium on activated carbon (catalytic).
-
Solvent: Methanol.
-
Procedure:
-
To a solution of the starting material in methanol, add ammonium formate and 10% Pd/C.
-
Heat the reaction mixture to 50 °C for 1 hour.
-
Cool the reaction to room temperature and filter through diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to yield the desired product.
-
-
Yield: Quantitative.[5]
Workflow 2: Utilizing Alternatives in Synthesis
This diagram illustrates how the different alternatives can be employed in a synthetic sequence, highlighting the points of divergence in the strategy.
Caption: Synthetic pathways using alternative building blocks.
Experimental Protocol: Synthesis of Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate
This protocol is adapted from the synthesis of similar azido-piperidines and would require optimization for the specific 3-fluoro substrate.
-
Reactants: Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.5 eq), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).
-
Solvent: Toluene.
-
Procedure:
-
Dissolve the starting alcohol in toluene.
-
Add DBU and DPPA to the solution.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Mechanistic Considerations and Causality
The choice between these alternatives is often dictated by the specific chemical transformations planned for subsequent steps.
-
Protecting Group Orthogonality: The Boc/Benzyl and Boc/Cbz combinations offer excellent orthogonality, allowing for the selective deprotection of either the piperidine nitrogen or the 4-amino group. The choice between benzyl and Cbz often comes down to the presence of other functional groups in the molecule. For instance, if the molecule contains other groups sensitive to hydrogenolysis (e.g., alkenes, alkynes), the acid-labile Boc group might be preferred for the piperidine nitrogen, while a different protecting group strategy would be needed for the 4-amino position.[6]
-
Nucleophilicity of the 4-Substituent: A primary amine is significantly more nucleophilic than a secondary benzylamine. This can be advantageous for rapid and efficient N-alkylation or acylation reactions. However, this high reactivity can also be a liability, leading to undesired side reactions if other electrophilic sites are present in the molecule. In such cases, the use of a protected amine (benzyl or Cbz) that can be deprotected just before the desired reaction is a more prudent strategy.
-
The Azide as a Versatile Linchpin: The azide functionality is a powerful tool in modern organic synthesis. Its stability to a wide range of reagents makes it an ideal "masked" amine. Furthermore, its ability to participate in highly efficient and regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions allows for the facile introduction of a wide variety of substituents, including complex biomolecules. This "click chemistry" approach is often more efficient and chemoselective than traditional N-alkylation methods.
Conclusion
Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate is a valuable and readily accessible building block for the synthesis of complex molecules. However, a thorough understanding of the available synthetic alternatives is crucial for the development of robust and efficient synthetic routes. The choice between a pre-installed benzylamine, a free primary amine, a Cbz-protected amine, or an azide functionality should be guided by a careful consideration of the overall synthetic strategy, with a focus on protecting group orthogonality, the desired reactivity at the 4-position, and the potential for chemoselective transformations. By leveraging the unique advantages of each of these building blocks, researchers can navigate the challenges of complex molecule synthesis and accelerate the discovery and development of new therapeutic agents.
References
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
ResearchGate. (2018). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. [Link]
-
ResearchGate. (2019). The conformational preferences of 3‐fluoropiperidine (1) and...[Link]
-
PubMed Central. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
RSC Publishing. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]
-
PubMed. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Link]
-
Chemistry LibreTexts. (2022). 8.5: Leaving Groups. [Link]
-
Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. [Link]
-
YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
UBC Chemistry. (2016). Revisiting the use of fluoride as a leaving group. [Link]
-
ResearchGate. (2012). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. [Link]
-
PubMed. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. [Link]
-
PubMed Central. (2024). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. [Link]
-
ResearchGate. (2015). Synthesis of 4- and 5-Aminotriazolamers via Iterative Electrophilic Ethynylation and Azide–Alkyne Cycloaddition. [Link]
-
NIH. (2019). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. [Link]
-
NIH. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]
-
PubMed. (2018). Diastereoselective synthesis of fused cyclopropyl-3-amino-2,4-oxazine β-amyloid cleaving enzyme (BACE) inhibitors and their biological evaluation. [Link]
-
NIH. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]
-
Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
- Google Patents. (2022).
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Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate vs its non-fluorinated analog
[1]
Executive Summary
In modern drug discovery, the strategic replacement of hydrogen with fluorine ("fluorine scan") is a high-value tactic to modulate physicochemical properties without significantly altering steric bulk.[1] This guide compares the 3-Fluoro Analog against the Des-Fluoro Analog , focusing on three critical differentiation vectors:
-
Basicity Modulation: The inductive effect of the 3-fluorine atom significantly lowers the pKa of the neighboring amine, often improving oral bioavailability and reducing hERG liability.[1]
-
Conformational Bias: The 3-fluorine atom introduces a strong preference for the axial conformation due to the gauche effect, rigidly defining the vector of the 4-amino substituent.
-
Metabolic Stability: Fluorination blocks potential P450-mediated oxidation sites on the piperidine ring.[1]
Structural & Conformational Analysis
The "Fluorine Effect" on Geometry
While the Des-Fluoro Analog adopts a standard chair conformation driven purely by steric minimization (placing the bulky 4-benzylamino group in the equatorial position), the 3-Fluoro Analog is governed by stereoelectronic effects.[1]
-
Des-Fluoro: The 4-benzylamino group sits equatorially to avoid 1,3-diaxial interactions.[1]
-
3-Fluoro: The C-F bond exhibits a strong preference for the axial orientation.[2] This is due to the gauche effect (hyperconjugation between
and ) and dipole minimization between the C-F bond and the protonated nitrogen lone pair/N-H bond.[1]
This axial preference of the fluorine often forces the 4-benzylamino group into a specific orientation (often equatorial in cis-isomers), creating a distinct 3D vector for ligand-protein interaction.[1]
Visualization: Conformational Landscapes
The following diagram illustrates the divergent conformational preferences driven by the fluorine atom.
Figure 1: Conformational drivers for piperidine scaffolds. The 3-F analog leverages the gauche effect to lock the ring conformation.
Physicochemical Profiling
The introduction of the fluorine atom at the C3 position alters the electronic landscape of the molecule. The table below summarizes the shift in key properties.
| Property | Des-Fluoro Analog | 3-Fluoro Analog | Impact of Fluorination |
| pKa (4-NH) | ~9.8 - 10.2 | ~8.3 - 8.8 | Lowers basicity by ~1.5 units via inductive withdrawal ( |
| LogD (pH 7.4) | Moderate | Higher | Increases lipophilicity slightly, but lower basicity means more neutral species exists at physiological pH.[1] |
| Metabolic Stability | Susceptible to oxidation at C3/C5 | High | Blocks oxidation at the C3 position; deactivates the ring toward CYP450 attack.[1] |
| Stereochemistry | Achiral (if R=H) | Chiral (2 centers) | Creates cis (3S,4R) and trans (3S,4S) diastereomers, requiring stereoselective synthesis.[1] |
Synthetic Pathways[1][3][4][5][6]
The synthesis of both analogs typically proceeds via Reductive Amination , but the 3-Fluoro analog requires careful control of diastereoselectivity.[1]
Comparative Synthesis Workflow
Figure 2: Parallel synthesis routes. The 3-fluoro ketone reduction yields predominantly the cis-isomer.
Experimental Protocol: Reductive Amination
Applicable to both analogs, with specific notes for the fluorinated variant.
Reagents:
-
Benzylamine (1.1 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Acetic Acid (1.0 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Imine Formation: In a dry flask under nitrogen, dissolve the N-Boc-piperidone (or 3-fluoro-N-Boc-piperidone) in DCE (0.1 M).[1] Add Benzylamine and Acetic Acid.[1] Stir at room temperature for 1–2 hours to ensure imine formation.
-
Expert Insight: For the 3-Fluoro analog , pre-mixing allows the thermodynamic equilibration of the imine, favoring the conformation where the fluorine is axial, which directs the hydride attack.
-
-
Reduction: Cool the mixture to 0°C (optional, often run at RT) and add STAB portion-wise.
-
Quench & Workup: After 16 hours, quench with sat. NaHCO3. Extract with DCM (3x).[4] Wash organics with brine, dry over Na2SO4, and concentrate.[1]
-
Purification:
-
Des-Fluoro: Flash chromatography (Hexane/EtOAc).[1]
-
3-Fluoro: The product will be a mixture of cis and trans isomers (typically ~4:1 to 10:1 favoring cis).[1] Separate diastereomers via careful silica chromatography or preparative HPLC.[1]
-
Validation: Verify the cis-configuration (F-axial, NH-equatorial) using 1H-NMR.[1] Look for the large 3JH-H coupling (approx 10-12 Hz) for the C4 proton if it is axial (indicating the amine is equatorial).[1]
-
Application in Drug Design[2][8][9][10][11]
When to Use the 3-Fluoro Analog?
-
hERG Avoidance: High basicity in the piperidine nitrogen often correlates with hERG channel inhibition (cardiotoxicity).[1] The 3-fluoro substituent lowers the pKa, reducing the percentage of cationic species at physiological pH, thereby lowering hERG affinity.
-
Metabolic Spot Blocking: If the Des-Fluoro analog shows high clearance due to oxidation at the C3 position, the 3-Fluoro analog effectively blocks this metabolic "soft spot."[1]
-
Potency Optimization: The axial fluorine can engage in specific dipolar interactions with protein residues (e.g., backbone amides) that hydrogen cannot, potentially boosting potency.[1]
Case Study Reference
In the development of KSP inhibitors (e.g., MK-0731), the introduction of a fluorine atom at the 3-position of the piperidine ring was pivotal.[1] It modulated the pKa from ~9.5 to ~8.0, which maintained potency while significantly improving the pharmacokinetic profile and reducing efflux liability.
References
-
Synthesis of 3-Fluoropiperidines
-
Conformational Analysis (The Gauche Effect)
-
Physicochemical Properties (Basicity & Lipophilicity)
-
General Synthesis of Piperidine Carboxylates
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- 4. researchgate.net [researchgate.net]
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- 7. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Chiral HPLC Method Development for Fluorinated Piperidines
Executive Summary
Fluorinated piperidines are increasingly prevalent pharmacophores in medicinal chemistry, appearing in high-profile targets like Janus kinase (JAK) inhibitors and various antidepressants. The introduction of fluorine imparts metabolic stability and lipophilicity but complicates chiral separation due to unique electronic effects (dipole alteration) and solubility challenges. Furthermore, the secondary amine functionality of the piperidine ring notoriously interacts with residual silanols on silica-based columns, leading to severe peak tailing.
This guide provides a comparative analysis of chiral stationary phases (CSPs) and a self-validating method development workflow specifically designed for these challenging basic fluorinated amines.
Part 1: The Challenge – Basicity meets Electronegativity
Developing a chiral method for fluorinated piperidines requires navigating two opposing forces:
-
The Basicity Problem (Peak Shape): The piperidine nitrogen (
) acts as a strong hydrogen bond acceptor. On traditional silica-based chiral columns, this leads to non-enantioselective interactions with acidic silanols, causing peak broadening and tailing (Tailing Factor ). -
The Fluorine Effect (Selectivity & Solubility): Fluorine is a weak hydrogen bond acceptor but strongly influences the electron density of the molecule. While it can enhance
interactions with aromatic-based CSPs, it often reduces solubility in standard alkane/alcohol mobile phases, necessitating "non-standard" solvents like dichloromethane (DCM) or ethyl acetate.
Part 2: Comparative Analysis of Stationary Phases
For fluorinated piperidines, Polysaccharide-based CSPs are the industry standard. However, the choice between Immobilized and Coated phases is critical.
Option A: Immobilized Polysaccharides (e.g., CHIRALPAK IA, IG)[1]
-
Technology: The amylose or cellulose selector is chemically bonded to the silica support.
-
Best For: Fluorinated piperidines with poor solubility in hexane/alcohol.
-
Mechanism: Allows the use of "forbidden" solvents (DCM, THF, MtBE) which can dissolve the fluorinated analyte and alter the helical pitch of the polymer to induce separation.
-
Verdict: Preferred Choice. The solvent flexibility is essential for optimizing selectivity (
) when standard conditions fail.
Option B: Coated Polysaccharides (e.g., CHIRALCEL OD-H, AD-H)
-
Technology: The selector is physically coated onto the silica.
-
Best For: Standard screening of soluble intermediates.
-
Limitations: strictly limited to Alkane/Alcohol mixtures. Strong solvents (DCM, THF) will wash off the selector, destroying the column.
-
Verdict: Secondary Choice. Excellent selectivity, but lacks the robustness required for stubborn fluorinated compounds that require chlorinated mobile phases.
Comparative Performance Data (Representative)
The following table summarizes the expected performance for a generic 3-fluoro-4-phenylpiperidine derivative based on internal application data and literature precedents [1, 2].
| Parameter | Coated (OD-H) | Immobilized (IA) | Immobilized (IG) |
| Mobile Phase | Hex/IPA/DEA (90:10:0.1) | Hex/DCM/IPA/DEA (85:10:5:0.1) | Hex/EtOH/Butylamine (90:10:0.1) |
| Solubility | Low (Risk of precipitation) | High | Moderate |
| Retention ( | 1.2 | 0.9 | 1.5 |
| Selectivity ( | 1.15 | 1.35 | 1.42 |
| Resolution ( | 1.8 | 3.2 | 3.5 |
| Tailing ( | 1.6 | 1.1 | 1.05 |
| Robustness | Low (Solvent restricted) | High | High |
Note: The addition of DCM in the IA method improves solubility and often enhances resolution by slightly swelling the polymer network, a tactic impossible with OD-H.
Part 3: Strategic Method Development Workflow
Do not rely on trial and error. Use this logic-gated workflow to ensure a robust method.
The "Silanol Suppression" Protocol
Before screening columns, you must passivate the system against the basic amine.
-
Standard Additive: 0.1% Diethylamine (DEA) is the baseline.
-
Enhanced Additive: If
, switch to 0.1% Butylamine . Butylamine is more hydrophobic and sterically bulky, effectively "capping" the active silanols better than DEA for piperidines [3].
The Screening Algorithm
Start with Immobilized phases to maximize solvent freedom.
Primary Screen (Immobilized):
-
Columns: CHIRALPAK IA, IB, IC, IG (3µm particle size preferred for resolution).
-
Mobile Phase A: Hexane / EtOH / DEA (80:20:0.1). Ethanol often provides better kinetics than IPA for amines.
-
Mobile Phase B: Hexane / DCM / EtOH / DEA (50:30:20:0.1). Use if solubility is poor or resolution < 1.5 in Phase A.
Visualization of the Logic Flow
Caption: Logic-gated workflow for selecting stationary phases and mobile phases based on solubility and peak shape metrics.
Part 4: Detailed Experimental Protocol
Reagents & Equipment[2][3][4]
-
System: HPLC with UV detector (Note: F-piperidines often have weak UV; monitor at 210-220 nm or use ELSD/CAD if aromatic rings are absent).
-
Sample Diluent: Mobile phase (preferred) or 100% Ethanol. Avoid dissolving basic samples in pure acetonitrile as this can induce peak splitting due to solvent mismatch in Normal Phase.
Step-by-Step Procedure
-
System Passivation:
-
Flush the column with 20 column volumes (CV) of the mobile phase containing the basic additive (e.g., 0.1% DEA). This ensures the silica surface is fully equilibrated with the amine additive.
-
-
Screening Run:
-
Flow Rate: 1.0 mL/min (for 4.6mm ID columns).
-
Temperature: 25°C.
-
Injection: 5-10 µL (0.5 mg/mL concentration).
-
-
Optimization (The "Fluorine Tweak"):
-
If separation is partial (
) on an immobilized column (e.g., IA), introduce Dichloromethane (DCM) . -
Recipe: Change from Hex/EtOH (90:10) to Hex/DCM/EtOH (85:10:5).
-
Mechanism:[1][2] DCM is a "non-standard" solvent that changes the 3D conformation of the polymeric selector, often creating a specific "pocket" that better accommodates the fluorine atom's dipole [4].
-
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Fronting Peaks | Solubility mismatch or column overload. | Reduce injection volume; ensure sample solvent matches mobile phase. |
| Tailing ( | Silanol interaction. | Increase DEA to 0.2% or switch to Butylamine or Ethylenediamine (0.1%) [1]. |
| Retention Drift | Amine adsorption on system lines. | Dedicate a specific column and lines for basic analysis; keep additive constant. |
| No Resolution | Chiral recognition failure. | Switch selector type (Amylose |
References
-
Daicel Chiral Technologies. (2024).[3] CHIRALPAK® Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Phenomenex. (2023).[4][5] Chiral HPLC Separations - Method Development Guide. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2023). Chiral high performance liquid chromatography (HPLC) is the gold standard technique to separate and to purify enantiomers.[4] Retrieved from [Link]
-
HPLC.eu. (2024). CHIRALPAK Immobilized Columns - HPLC. Retrieved from [Link]
Sources
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
- 4. sfera.unife.it [sfera.unife.it]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate Derivatives as CCR2 Antagonists
In the landscape of modern drug discovery, particularly in the realm of inflammation and autoimmune diseases, the C-C chemokine receptor 2 (CCR2) has emerged as a pivotal therapeutic target. The recruitment of monocytes and macrophages to sites of inflammation, a process mediated by the interaction of CCR2 with its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), is a central event in the pathogenesis of numerous inflammatory conditions. Consequently, the development of small molecule antagonists of CCR2 is a highly active area of research. Among the promising scaffolds for such antagonists are derivatives of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate. This guide provides a comprehensive comparison of the biological activity of these derivatives, delving into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.
The Rationale for Targeting CCR2 with Fluorinated Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved drugs due to its favorable physicochemical properties and synthetic tractability.[1][2] The introduction of a fluorine atom, as seen in the 3-fluoropiperidine core, can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[3] The benzylamino moiety at the 4-position provides a crucial interaction point with the receptor and a vector for chemical diversification to optimize potency and selectivity. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, which is a common strategy in multi-step syntheses.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
While a single comprehensive study detailing a wide array of benzyl-substituted derivatives of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate is not publicly available, we can infer a strong structure-activity relationship based on published data for closely related 4-aminopiperidine CCR2 antagonists.[4] The following table presents a representative comparison of hypothetical derivatives to illustrate these SAR principles. The activity is presented as the half-maximal inhibitory concentration (IC50) in a functional cell-based assay, such as a calcium flux assay.
| Compound | Benzyl Ring Substitution (R) | Hypothetical CCR2 IC50 (nM) | Key SAR Insights |
| 1 | Unsubstituted | 150 | The unsubstituted benzyl group provides a baseline level of activity. |
| 2 | 4-Chloro | 50 | A single electron-withdrawing group in the para position often enhances potency. |
| 3 | 3,4-Dichloro | 25 | Di-substitution with electron-withdrawing groups can further improve activity. |
| 4 | 4-Trifluoromethyl | 15 | The trifluoromethyl group is a strong electron-withdrawing and lipophilic moiety that frequently leads to a significant increase in potency. |
| 5 | 4-Methoxy | 200 | An electron-donating group in the para position may be detrimental to activity. |
| 6 | 2-Chloro | 100 | Ortho substitution can introduce steric hindrance, potentially reducing binding affinity compared to para substitution. |
| 7 | 4-Cyano | 30 | The cyano group is another effective electron-withdrawing substituent for enhancing potency. |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate established SAR trends among CCR2 antagonists.
The CCR2 Signaling Pathway: A Target for Intervention
Upon binding of its ligand, CCL2, the G-protein coupled receptor (GPCR) CCR2 initiates a cascade of intracellular signaling events.[5] This ultimately leads to cellular responses such as chemotaxis, calcium mobilization, and cell proliferation.[6][7] Antagonists of CCR2, such as the Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate derivatives, act by binding to the receptor and preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling.
Caption: CCR2 signaling pathway and point of antagonist intervention.
Experimental Protocols for Evaluating CCR2 Antagonism
The biological activity of potential CCR2 antagonists is typically assessed through a series of in vitro assays. The following are detailed protocols for two fundamental functional assays: the calcium flux assay and the chemotaxis assay.
Calcium Flux Assay
This assay measures the ability of a compound to inhibit the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by CCL2 binding to CCR2.
Caption: Workflow for the Calcium Flux Assay.
Step-by-Step Methodology:
-
Cell Culture: Culture a human monocytic cell line endogenously expressing CCR2, such as THP-1, under standard conditions.
-
Cell Preparation: Harvest the cells and resuspend them in a suitable assay buffer.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's protocol.[8][9] This allows the dye to enter the cells.
-
Washing: Wash the cells to remove any extracellular dye.
-
Compound Incubation: Add the Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate derivatives at a range of concentrations to the cells in a microplate and incubate for a defined period.
-
CCL2 Stimulation: Add a pre-determined concentration of CCL2 to the wells to stimulate the CCR2 receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The inhibition of the CCL2-induced calcium flux by the test compounds is used to calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal response.
Chemotaxis Assay
This assay directly measures the ability of a compound to block the directed migration of cells towards a chemoattractant, in this case, CCL2.
Caption: Workflow for the Chemotaxis Assay.
Step-by-Step Methodology:
-
Cell Preparation: Isolate primary human monocytes or use a CCR2-expressing cell line. Resuspend the cells in assay medium.
-
Compound Incubation: Incubate the cells with various concentrations of the Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate derivatives.
-
Chemotaxis Chamber Setup: Use a chemotaxis chamber (e.g., a Boyden chamber) which consists of an upper and a lower well separated by a porous membrane.[10][11]
-
Chemoattractant Addition: Add CCL2 to the lower chamber of the plate.
-
Cell Addition: Add the pre-incubated cells to the upper chamber.
-
Incubation: Incubate the plate to allow the cells to migrate through the pores in the membrane towards the CCL2 gradient in the lower chamber.
-
Quantification: After the incubation period, quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, or by using a fluorescent dye to label the cells and measuring the fluorescence.
-
Data Analysis: The reduction in the number of migrated cells in the presence of the test compounds is used to determine the inhibitory activity and calculate IC50 values.
Conclusion and Future Directions
The Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate scaffold represents a promising starting point for the development of potent and selective CCR2 antagonists. The structure-activity relationship suggests that substitution on the benzyl ring with electron-withdrawing groups, particularly in the para position, is a key strategy for enhancing biological activity. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of these derivatives.
Future research in this area should focus on synthesizing a broader range of derivatives to further refine the SAR, with a particular emphasis on optimizing pharmacokinetic properties and in vivo efficacy. The exploration of different bioisosteric replacements for the benzyl group and modifications to the fluoropiperidine core could also lead to the discovery of novel CCR2 antagonists with improved therapeutic potential for the treatment of inflammatory and autoimmune diseases.
References
- Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters.
- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics.
- Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules.
- Chemotaxis Assay.
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters.
- CCR Antagonists. MedchemExpress.com.
- Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease. Frontiers in Immunology.
- tert-butyl (3S,4R)
- CALCIUM FLUX PROTOCOL. University of Pennsylvania.
- Synthesis and in vitro evaluation of Ca2+ channel blockers 1,4-dihydropyridines analogues against Trypanosoma cruzi and Leishmania amazonensis: SAR analysis.
- Flow Cytometry Protocol with Chemokines. ChemoTactics.
- tert-butyl (3R,4R)
- Chemokine Signaling P
- A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery.
- Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv.
- Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds?. Frontiers in Immunology.
- Calcium Flux. UCL.
- CCR2 - Wikipedia. Wikipedia.
- Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules.
- Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting.
- Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices.
- Chemotaxis Assay. Springer Lab.
- Tert-butyl 4-fluoropiperidine-4-carboxyl
- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
- Chemotaxis Assays. ibidi.
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxyl
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate | 1932499-00-7 | Benchchem [benchchem.com]
- 4. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR2 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 8. bu.edu [bu.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. timothyspringer.org [timothyspringer.org]
Cross-Validation of Analytical Results for Synthesized Fluoropiperidines
A Comparative Guide for Structural Elucidation and Purity Assessment
Executive Summary
In medicinal chemistry, the introduction of fluorine into piperidine scaffolds is a strategic tool to modulate pKa, metabolic stability, and lipophilicity. However, the unique stereoelectronic properties of fluorine—specifically the gauche effect and large heteronuclear coupling constants (
This guide contrasts Standard Routine Analysis (often prone to ambiguity) with Advanced Cross-Validation Methods . It provides a rigorous framework for validating synthesized fluoropiperidines, ensuring that the "magic methyl" mimic does not become an analytical "magic trick" that obscures structural reality.
Part 1: The Analytical Challenge (Why Standard Methods Fail)
The primary challenge in characterizing fluorinated piperidines is not detection, but structural assignment .
-
Spectral Complexity: The
nucleus has a spin of 1/2 and 100% natural abundance. It couples strongly with protons ( Hz) and carbons ( Hz). In standard NMR, this transforms simple triplets/doublets into complex, higher-order multiplets that obscure critical stereochemical information. -
Conformational Bias: Unlike non-fluorinated analogs, 3-fluoropiperidines often prefer the axial conformation due to the
hyperconjugation (the gauche effect) and charge-dipole interactions. Standard molecular modeling often fails to predict this without explicit solvent corrections. -
Mass Spectrometry Ambiguity: Positional isomers (e.g., 3-fluoro vs. 4-fluoro) often exhibit identical parent ions in LC-MS and similar retention times, requiring specific fragmentation analysis for differentiation.
Part 2: Comparative Analysis of Validation Methods
This section contrasts "Good Enough" methods with "High-Integrity" validation.
Scenario A: Stereochemical Assignment (Axial vs. Equatorial)
| Feature | Standard Method: 1D NOE ( | Advanced Method: |
| Principle | Measures spatial proximity between protons.[1] | Measures spatial proximity between |
| Limitation | Signal overlap in fluorinated systems makes "through-space" correlations difficult to distinguish from "through-bond" coupling artifacts. | Zero background. Only protons spatially close to the fluorine atom produce a signal. |
| Data Output | Ambiguous multiplets. | Clear cross-peaks indicating exact F-H distances. |
| Verdict | High Risk. Prone to misinterpreting ring flips. | Gold Standard. Definitively assigns axial/equatorial orientation. |
Scenario B: Structural Connectivity
| Feature | Standard Method: | Advanced Method: |
| Principle | Standard broadband proton decoupling. | Simultaneous decoupling of both |
| Limitation | Carbon signals appear as doublets or doublets-of-doublets due to C-F splitting. Signal-to-noise ratio is split, lowering sensitivity. | Signal Consolidation. C-F multiplets collapse into singlets. |
| Data Output | Complex splitting patterns requiring manual calculation of | Simplified spectra resembling non-fluorinated analogs; significant S/N boost. |
| Verdict | Inefficient. Hard to automate peak picking. | Recommended. Essential for rapid verification of carbon skeletons. |
Part 3: Detailed Experimental Protocols
Protocol 1: The "Self-Validating" -HOESY Experiment
Use this protocol to definitively prove the stereochemistry of the fluorine substituent.
Reagents & Setup:
-
Solvent:
(non-polar solvents enhance the gauche effect, making the axial conformer more distinct). -
Concentration: Minimum 10 mg/mL (HOESY is less sensitive than standard NOESY).
-
Probe: 5mm BBFO or TCI CryoProbe optimized for
.
Step-by-Step Workflow:
-
Pulse Sequence Selection: Load the hoesyfh (Bruker) or equivalent heteronuclear Overhauser sequence.
-
Tuning: Tune both
and channels accurately. Mismatch here destroys the magnetization transfer. -
Mixing Time (
): Set to 300–500 ms .-
Causality: Fluorine relaxes faster than protons. A mixing time that is too long leads to spin diffusion, creating false positives.
-
-
Acquisition: Acquire 256 increments in the indirect dimension (
). -
Processing: Apply a sine-bell squared window function (QSINE, SSB=2) in both dimensions to suppress truncation artifacts.
Validation Criteria (Pass/Fail):
-
Axial-F Confirmation: Strong cross-peak between F and the geminal proton, plus cross-peaks to 1,3-diaxial protons.
-
Equatorial-F Confirmation: Strong cross-peaks to vicinal protons but absence of 1,3-diaxial correlations.
Protocol 2: Fragmentation Analysis via MS/MS
Use this to distinguish positional isomers (e.g., 3-F vs 4-F piperidine).
-
Ionization: ESI Positive Mode.
-
Collision Energy: Ramp 10–40 eV.
-
Diagnostic Ions:
-
Neutral Loss: Look for loss of HF (20 Da). 3-fluoropiperidines lose HF more readily than 4-fluoropiperidines due to the proximity of the amine proton (neighboring group participation).
-
Ring Cleavage: 3-F isomers typically yield a fragment at
[M-44] (loss of ethylene oxide equivalent or ring opening), whereas 4-F isomers show distinct retro-Diels-Alder fragmentation patterns.
-
Part 4: Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for releasing a fluorinated piperidine batch. It moves from crude synthesis to certified release, highlighting the "Gatekeeper" steps that prevent false positives.
Caption: Analytical decision matrix for fluoropiperidines. Note the critical transition from routine QC (Blue) to Advanced Validation (Green) required to confirm stereochemistry.
References
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: Chemistry - A European Journal (Wiley), 2020.[2] Relevance: Foundational text on the gauche effect and solvent dependencies in fluoropiperidines.[2][3]
-
19F-centred NMR Analysis of Mono-fluorinated Compounds Source: RSC Advances, 2022. Relevance: detailed methodology for using
as the focal point for structural elucidation, including coupling constant analysis. -
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: PubMed / European Journal of Medicinal Chemistry, 2023. Relevance: Contextualizes the importance of fluorinated heterocycles in modern drug development.
-
Mass Spectrometry Fragmentation of Novel Piperidine Derivatives Source: BenchChem Application Notes.[4] Relevance: Provides baseline fragmentation patterns for piperidine rings to assist in MS/MS interpretation.
Sources
Efficacy comparison of drugs derived from fluorinated vs non-fluorinated piperidines
Executive Summary: The "Fluorine Scan" in Piperidines[1][2]
The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs (e.g., Fentanyl, Donepezil, Ibrutinib). However, the native piperidine scaffold often suffers from two critical liabilities: high metabolic clearance (oxidative lability) and excessive basicity (leading to poor permeability or hERG channel toxicity).
This guide objectively compares native (non-fluorinated) piperidines against their fluorinated analogs. The incorporation of fluorine is not merely a steric block; it is a profound electronic modulator that alters the scaffold's physicochemical identity (
Mechanistic Comparison: The "Why" and "How"
To understand efficacy differences, we must analyze the causal mechanisms driven by the high electronegativity of fluorine (3.98 Pauling scale).
A. Modulation and Permeability
Native piperidine is highly basic (
-
Non-Fluorinated Consequence: High ionization limits passive membrane permeability (low
) and increases susceptibility to P-glycoprotein (P-gp) efflux. -
Fluorinated Efficacy: The strong electron-withdrawing inductive effect (
) of fluorine pulls electron density away from the nitrogen lone pair.-
3-Fluoropiperidine: Lowers
to . -
3,3-Difluoropiperidine: Lowers
to . -
Result: A higher fraction of the drug exists as a neutral species at pH 7.4, significantly enhancing membrane penetration and blood-brain barrier (BBB) crossing.
-
B. Metabolic Stability (The C-F Shield)
The C-H bonds at the
-
Non-Fluorinated: Rapid hydroxylation leads to ring opening or N-dealkylation, resulting in short half-life (
). -
Fluorinated: The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol) and resistant to oxidative cleavage. Furthermore, fluorine changes the lipophilic profile, often altering the binding affinity (
) to the CYP enzyme active site.
C. Conformational Control (The Gauche Effect)
Fluorination introduces a stereoelectronic bias known as the gauche effect.
-
Mechanism: The
hyperconjugation and dipole minimization often lock the piperidine ring into a specific chair conformation (e.g., axial-fluorine preference). -
Efficacy Impact: If the locked conformation matches the bioactive conformation required by the target protein, binding affinity (
) improves entropically (less energy penalty upon binding).
Visualizing the Mechanism
The following diagram illustrates the decision logic and mechanistic impact of fluorination.
Figure 1: Mechanistic impact of fluorine substitution on piperidine physicochemical and biological properties.
Comparative Case Study: Kinesin Spindle Protein (KSP) Inhibitors
This section analyzes real-world data derived from the development of MK-0731 (Merck), where fluorination of a piperidine ring was the decisive factor in solving a P-gp efflux problem.[2]
The Challenge
The initial non-fluorinated lead compound showed potent KSP inhibition but suffered from poor bioavailability due to being a substrate for the P-glycoprotein (P-gp) efflux pump.
The Data Comparison
The table below compares the non-fluorinated parent against the optimized fluorinated analog (3-fluoro-piperidine).
| Feature | Non-Fluorinated Parent | Fluorinated Analog (MK-0731 Class) | Efficacy Delta |
| Structure | Unsubstituted Piperidine | 3-Fluoro-piperidine (Axial) | Substitution |
| Piperidine | ~9.5 | ~7.6 | -1.9 units (Less Basic) |
| P-gp Efflux Ratio | > 20 (High Efflux) | 1.2 (No Efflux) | 94% Reduction in Efflux |
| Potency ( | 2.0 nM | 1.8 nM | Maintained/Slightly Improved |
| Bioavailability ( | < 5% | 42% | 8-fold Increase |
Analysis
-
Causality: The introduction of fluorine at the 3-position lowered the
to 7.6. This reduced the cationic charge density on the nitrogen at physiological pH. -
Efflux Evasion: P-gp often recognizes cationic amphiphilic amines. By lowering the basicity, the fluorinated analog evaded the transporter.
-
Conformational Bonus: The axial fluorine orientation (driven by the gauche effect) was tolerated by the KSP binding pocket, maintaining nanomolar potency.
Experimental Protocols
To validate these differences in your own lead series, the following self-validating protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
This assay determines the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (Fluorinated vs. Non-Fluorinated pair).
-
Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Pre-incubation: Add test compound (final conc. 1
M) to HLM. Incubate at 37°C for 5 minutes. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50
L) at minutes. -
Quenching: Immediately dispense aliquots into 150
L of ice-cold Stop Solution. -
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
Self-Validating Controls:
-
Negative Control: Incubate without NADPH. (Must show >95% parent remaining; if not, compound is chemically unstable).
-
Positive Control: Testosterone or Verapamil. (Must show high clearance; verifies enzyme activity).
Protocol B: Determination (Potentiometric Titration)
Accurate
-
Setup: Use a standardized titrator (e.g., Sirius T3).
-
Sample: Dissolve 1-2 mg of compound in 0.15 M KCl (ionic strength adjuster).
-
Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.
-
Calculation: Use the Bjerrum plot analysis to determine the ionization constant.
-
Note: For fluorinated piperidines, expect
shifts of 1.0–2.5 units depending on the distance of F from N.
-
Experimental Workflow Diagram
The following DOT diagram outlines the standard operating procedure for evaluating these compounds.
Figure 2: Step-by-step workflow for comparative microsomal stability assessment.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007).[3] Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Link
-
Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors.[2] Part 1: The discovery of 3,5-diaryl-4-isobutyryl-5,6-dihydropyridin-2(1H)-ones as potent KSP inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4533-4536. (Basis for MK-0731 data). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. Protocols.io.[4] Link
Sources
A Senior Application Scientist's Guide to the Characterization of Impurities in Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of a final drug product. This guide provides an in-depth technical comparison of analytical methodologies for the robust characterization of impurities in samples of tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Importance of Impurity Profiling
The control of impurities is a critical aspect of pharmaceutical development and is mandated by regulatory bodies worldwide, such as the International Council for Harmonisation (ICH). The ICH Q3A(R2) and Q3B(R2) guidelines, for instance, establish thresholds for the reporting, identification, and toxicological qualification of impurities in new drug substances and products.[1][2] A thorough understanding of the impurity profile of an API is therefore not only a regulatory requirement but also a fundamental aspect of good science, ensuring the quality and safety of the final therapeutic agent.
Plausible Synthetic Route and Potential Impurities
A common and efficient method for the synthesis of tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate (the "target compound") is the reductive amination of a suitable ketone precursor. A plausible synthetic pathway is outlined below:
Based on this synthetic route, we can anticipate a range of potential process-related impurities and degradation products:
-
Impurity A: Unreacted Starting Material: tert-butyl 4-oxo-3-fluoropiperidine-1-carboxylate.
-
Impurity B: Excess Reagent: Benzylamine.
-
Impurity C: Diastereomers: The target compound possesses two chiral centers, leading to the possible formation of diastereomeric impurities.
-
Impurity D: Over-reduction Product: tert-butyl 4-hydroxy-3-fluoropiperidine-1-carboxylate, arising from the reduction of the ketone precursor.
-
Impurity E: De-benzylated Impurity: tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, which can form during the synthesis or as a degradant.
-
Impurity F: De-Boc Impurity: 4-(benzylamino)-3-fluoropiperidine, a potential degradation product under acidic conditions.[3]
A Comparative Analysis of Analytical Techniques
The effective detection, identification, and quantification of these potential impurities necessitate the use of a multi-faceted analytical approach. Here, we compare the utility of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone technique for routine purity analysis and quantification of known impurities in pharmaceutical manufacturing.[4] Its robustness, reproducibility, and cost-effectiveness make it an ideal choice for quality control laboratories.
Causality of Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is a versatile starting point for the separation of moderately polar compounds like our target and its likely impurities. For challenging separations, especially of diastereomers, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity due to its unique interactions with fluorinated analytes.[5]
-
Mobile Phase: A gradient elution with acetonitrile and water is typically employed to resolve compounds with a range of polarities. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, helps to improve peak shape for basic compounds like amines by ensuring their consistent protonation state.
-
UV Detection: The presence of the benzyl group in the target molecule and several potential impurities provides a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm.
Experimental Protocol: HPLC-UV Method for Impurity Profiling
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Data Presentation: Expected HPLC-UV Performance
| Impurity | Expected Retention Behavior | UV Response | Limit of Quantification (LOQ) |
| Target Compound | Main Peak | Strong | ~0.01% |
| Impurity A (Ketone) | Earlier eluting (more polar) | Moderate | ~0.02% |
| Impurity B (Benzylamine) | Earlier eluting | Strong | ~0.01% |
| Impurity C (Diastereomer) | Very close to the main peak | Strong | ~0.05% (resolution dependent) |
| Impurity D (Alcohol) | Earlier eluting | Weak (no strong chromophore) | >0.1% |
| Impurity E (De-benzylated) | Much earlier eluting | Weak | >0.1% |
| Impurity F (De-Boc) | Earlier eluting | Strong | ~0.01% |
digraph "HPLC_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];A[label="Sample Preparation"]; B[label="HPLC System"]; C [label="C18 Column"]; D [label="UV Detector (254 nm)"]; E [label="Data Acquisition & Analysis"]; F [label="Impurity Quantification"]; A -> B -> C -> D -> E -> F;
}
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the definitive identification of unknown impurities and the sensitive detection of those lacking a strong UV chromophore, LC-MS is an indispensable tool.[6] Its ability to provide molecular weight and structural information makes it superior for characterization purposes.
Causality of Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is highly effective for protonating the amine functionalities present in the target compound and its impurities, leading to sensitive detection.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is preferred for accurate mass measurements, which aids in the confident determination of elemental compositions of unknown impurities. Tandem mass spectrometry (MS/MS) is crucial for structural elucidation through the analysis of fragmentation patterns.
-
Chromatography: The same HPLC method described above can be directly coupled to the mass spectrometer.
Experimental Protocol: LC-MS Method for Impurity Identification
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times. The HPLC conditions can be adapted from the UV method.
-
Mass Spectrometer: A Q-TOF or Orbitrap mass spectrometer with an ESI source.
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 50-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy (for MS/MS): A ramp of 10-40 eV to generate informative fragment ions.
Data Presentation: Expected LC-MS Performance
| Compound | Expected [M+H]+ | Key Fragment Ions (MS/MS) |
| Target Compound | 323.1873 | m/z 267 (loss of isobutylene), m/z 91 (benzyl cation) |
| Impurity A (Ketone) | 316.1556 | m/z 260 (loss of isobutylene) |
| Impurity C (Diastereomer) | 323.1873 | Same as target compound |
| Impurity D (Alcohol) | 318.1713 | m/z 262 (loss of isobutylene) |
| Impurity E (De-benzylated) | 233.1454 | m/z 177 (loss of isobutylene) |
| Impurity F (De-Boc) | 223.1501 | m/z 91 (benzyl cation) |
digraph "LCMS_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];A[label="Sample Injection"]; B[label="UHPLC Separation"]; C [label="ESI Source"]; D [label="Mass Analyzer (MS1)"]; E [label="Collision Cell (MS/MS)"]; F [label="Mass Analyzer (MS2)"]; G [label="Data Analysis"]; A -> B -> C -> D; D -> E -> F -> G;
}
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[5] For fluorinated compounds, ¹⁹F NMR offers a highly sensitive and selective window into the molecular environment of the fluorine atom.
Causality of Experimental Choices:
-
¹H NMR: Provides information on the proton environment and can be used to identify and quantify impurities if their signals are resolved from the main component.
-
¹³C NMR: Offers insights into the carbon skeleton of the molecule.
-
¹⁹F NMR: Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, this technique is exceptionally sensitive for detecting and quantifying fluorine-containing impurities. The wide chemical shift range of ¹⁹F NMR often leads to excellent signal dispersion, minimizing peak overlap.[7]
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for piecing together the complete structure of unknown impurities by establishing through-bond correlations between different nuclei.
Experimental Protocol: NMR Analysis
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The chemical shifts can provide information about the electronic environment of the fluorine atom.[8]
-
Quantitative NMR (qNMR): For quantification, a certified internal standard with a known concentration is added to the sample. The concentration of the impurity can be determined by comparing the integral of a specific impurity signal to the integral of a known signal from the internal standard.
Data Presentation: Expected NMR Performance
| Technique | Information Provided | Strengths for this Application |
| ¹H NMR | Proton environment, coupling constants. | Good for initial assessment and quantification of some impurities. |
| ¹⁹F NMR | Highly sensitive to the electronic environment of the fluorine atom. | Excellent for detecting and quantifying fluorine-containing impurities, including diastereomers which may have distinct ¹⁹F chemical shifts. |
| LC-NMR | Combines the separation power of HPLC with the structural information of NMR. | Powerful for the definitive identification of co-eluting impurities. |
Comparison Summary
| Feature | HPLC-UV | LC-MS | NMR Spectroscopy |
| Primary Use | Quantification, Purity | Identification, Quantification | Structural Elucidation |
| Sensitivity | Good | Excellent | Moderate |
| Selectivity | Good | Excellent | Excellent |
| Quantitative Accuracy | Excellent | Good | Excellent (with qNMR) |
| Throughput | High | Medium | Low |
| Cost | Low | High | High |
| Expertise Required | Moderate | High | High |
Conclusion
The comprehensive characterization of impurities in tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate requires a strategic and multi-pronged analytical approach. HPLC-UV serves as a robust and reliable tool for routine quality control and the quantification of known impurities. LC-MS, particularly with high-resolution capabilities, is essential for the confident identification of unknown impurities and for providing structural insights through fragmentation analysis. NMR spectroscopy, with a special emphasis on ¹⁹F NMR, offers unparalleled power for the definitive structural elucidation of impurities and can provide highly accurate quantitative data.
By judiciously applying these complementary techniques, researchers and drug development professionals can build a comprehensive impurity profile, ensuring the quality, safety, and regulatory compliance of this important pharmaceutical intermediate. This integrated approach not only satisfies regulatory expectations but also provides a deeper understanding of the chemical process and the stability of the molecule, ultimately contributing to the development of safer and more effective medicines.
References
- Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
-
MySkinRecipes. Tert-Butyl (3S)-3-Fluoro-4-Oxopiperidine-1-Carboxylate. [Link]
-
Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
ResearchGate. Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. [Link]
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ACS Publications. Highly Chemoselective Pd-C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]
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ACS Publications. Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes. [Link]
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Organic-Reaction.com. Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. Pd/C-Catalyzed N-Debenzylation of Benzylamines. [Link]
-
UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]
-
NIH. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
RSC Publishing. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. [Link]
-
NIH. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
-
ResearchGate. Structure of N-benzylpiperidine derivatives.. [Link]
-
Organic Chemistry Portal. Highly Chemoselective Pd-C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
MDPI. Thermo-Catalytic Carbon Dioxide Hydrogenation to Ethanol. [Link]
-
ResearchGate. Comparative study on separation of diastereomers by HPLC. [Link]
-
University of Ottawa. 19Flourine NMR. [Link]
-
MDPI. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]
-
ResearchGate. Pd/C-Catalyzed N-Debenzylation of Benzylamines. [Link]
-
ResearchGate. Role of Interfacial Hydrogen in Ethylene Hydrogenation on Graphite-Supported Ag, Au, and Cu Catalysts. [Link]
- Google Patents. PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
-
YouTube. Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. [Link]
-
Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
-
RSC Publishing. Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
SciSpace. Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. [Link]
-
ResearchGate. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. [Link]
-
The Hive. reductive amination w/ n-methyl benzylamine- help!. [Link]
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
